Tasidotin Hydrochloride
Description
Properties
IUPAC Name |
(2S)-N-tert-butyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58N6O5.ClH/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9;/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39);1H/t22-,23-,24-,25-,26-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKIODJYZSVHDO-QMYFOHRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H59ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211383 | |
| Record name | Tasidotin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623174-20-9 | |
| Record name | Tasidotin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623174209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tasidotin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-proline-tert-butylamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TASIDOTIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3382C833Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Microtubule-Targeting Mechanism of Tasidotin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tasidotin Hydrochloride, a synthetic analogue of the marine depsipeptide dolastatin-15, is a potent antimitotic agent that has undergone clinical evaluation for cancer treatment. Its primary mechanism of action involves the intricate modulation of microtubule dynamics, a process crucial for the formation and function of the mitotic spindle during cell division. This technical guide provides an in-depth analysis of Tasidotin's interaction with microtubules, detailing its dual effects on the plus and minus ends, the significantly higher potency of its major metabolite, and the experimental methodologies used to elucidate these actions. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding of its core mechanism.
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly switch between phases of polymerization (growth) and depolymerization (shortening), a property known as "dynamic instability," is fundamental to numerous cellular processes, most notably the segregation of chromosomes during mitosis.[1] Disruption of this delicate equilibrium is a validated and effective strategy in cancer chemotherapy.[2][3]
Tasidotin (formerly ILX651) is a third-generation dolastatin-15 analogue designed for greater stability and oral bioavailability.[4][5] It exerts its potent antiproliferative effects by targeting tubulin and interfering with microtubule function.[2][6] A critical aspect of its pharmacology is its intracellular conversion to a major metabolite, Tasidotin C-carboxylate, which exhibits substantially greater activity.[7][8] This suggests that Tasidotin may function as a prodrug, with its metabolite being the primary active agent within the cell.[8][9] This document will dissect the nuanced mechanism by which Tasidotin and its metabolite disrupt microtubule function, leading to mitotic arrest and cell death.
Core Mechanism of Action: Suppression of Microtubule Dynamics
The principal mechanism by which Tasidotin inhibits cell proliferation is through the potent suppression of spindle microtubule dynamics, which occurs at concentrations well below those required to cause significant changes in the overall microtubule polymer mass.[7][8] Unlike many microtubule-destabilizing agents that primarily induce depolymerization, Tasidotin's action is more subtle and complex, involving distinct effects on the opposite ends of the microtubule polymer.[2][7]
Differential Effects on Microtubule Ends
Tasidotin and its C-carboxylate metabolite exhibit a surprising and unusual dual mechanism, stabilizing the plus ends while simultaneously destabilizing the minus ends of microtubules.[7][8]
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At the Plus End (Stabilization): The primary action at the microtubule plus ends is a strong suppression of dynamic instability. This is characterized by a significant reduction in the shortening rate and a decrease in the catastrophe frequency (the switch from growth to shortening).[7][8] Tasidotin also increases the time microtubules spend in an attenuated or "paused" state. Unusually, and in contrast to other microtubule-depolymerizing agents, Tasidotin does not inhibit the microtubule growth rate.[7]
-
At the Minus End (Destabilization): In contrast to its stabilizing effects at the plus end, Tasidotin enhances dynamic instability at the minus ends. This is achieved by increasing the shortening length, increasing the percentage of time spent shortening, and increasing the catastrophe frequency while reducing the rescue frequency (the switch from shortening to growth).[7][8]
This differential activity suggests that Tasidotin likely binds to β-tubulin subunits.[7] At the plus end, where β-tubulin is exposed, this binding may strengthen intra-protofilament interactions, leading to stabilization. Conversely, at the minus end, where the tubulin orientation is different, this binding might introduce strain and weaken the lateral interactions between protofilaments, promoting destabilization.[7]
The Role of the Major Metabolite: Tasidotin C-Carboxylate
In vitro and cellular studies have consistently shown that Tasidotin C-carboxylate, the major intracellular metabolite of Tasidotin, is significantly more potent than the parent compound.[7][8] This metabolite alters microtubule dynamic instability in a manner qualitatively similar to Tasidotin but is 10 to 30 times more potent.[8] It also inhibits tubulin polymerization much more strongly than Tasidotin.[7] This evidence strongly supports the hypothesis that Tasidotin acts as a relatively weak prodrug, which is metabolized intracellularly to the more functionally active Tasidotin C-carboxylate.[7][8]
Weak Inhibition of Tubulin Polymerization
While classified as a microtubule-destabilizing agent, Tasidotin itself is a weak inhibitor of the overall polymerization of purified tubulin into microtubules, with an IC50 value in the micromolar range.[7][8] For example, a concentration of 10 μmol/L Tasidotin only reduces the final extent of polymerization by about 10%.[7] Its potent antimitotic effects, observed at nanomolar concentrations, are therefore not due to bulk depolymerization of spindle microtubules but rather the subtle yet critical suppression of their dynamics.[7][10]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on Tasidotin and its C-carboxylate metabolite, providing a basis for direct comparison of their activities.
Table 1: Cellular Activity of Tasidotin
| Parameter | Cell Line | IC50 Value | Reference(s) |
| Cell Proliferation Inhibition | MCF7/GFP Breast Cancer | 63 nmol/L | [7][8] |
| Mitotic Arrest | MCF7/GFP Breast Cancer | 72 nmol/L | [7][8] |
| Cell Proliferation Inhibition | MDA-MB-435 | 4 nmol/L | [6] |
| Cell Proliferation Inhibition | HS 578-T | 200 nmol/L | [6] |
Table 2: In Vitro Effects on Tubulin Polymerization
| Compound | Assay Condition | IC50 Value | Reference(s) |
| Tasidotin | Purified Tubulin | ~ 30 μmol/L | [7][8] |
| Tasidotin C-carboxylate | Purified Tubulin | ~ 0.75 - 1.5 μmol/L (Estimated 20-40x more potent than Tasidotin) | [7] |
Table 3: Effects on Microtubule Plus-End Dynamic Instability (Purified Tubulin)
| Parameter | Tasidotin (10 μmol/L) | Tasidotin C-carboxylate (0.3 μmol/L) | Reference(s) |
| Growth Rate | No significant inhibition | No significant inhibition | [7] |
| Shortening Rate | Suppressed by 53% | Suppressed by 48% | [7] |
| Catastrophe Frequency | Reduced by 49% | Reduced by 64% | [7] |
| Time in Growth | Decreased | Decreased | [7] |
| Time in Attenuated State | Increased | Increased | [7] |
Table 4: Effects on Microtubule Minus-End Dynamic Instability (Purified Tubulin)
| Parameter | Tasidotin (10 μmol/L) | Tasidotin C-carboxylate (2 μmol/L) | Reference(s) |
| Shortening Length | Increased | Increased | [7] |
| Time in Shortening | Increased | Increased | [7] |
| Catastrophe Frequency | Increased | Increased | [7] |
| Rescue Frequency | Reduced | Reduced | [7] |
Visualizations: Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of Tasidotin's mechanism and the experimental methods used for its characterization.
Caption: Mechanism of action of Tasidotin on microtubule dynamics.
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Workflow for the microtubule dynamic instability assay.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.
Cell Proliferation and Mitosis Assay
This assay quantifies the effect of Tasidotin on cell division and viability.
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Cell Culture: MCF7/GFP-tubulin breast cancer cells are cultured in appropriate media. These cells are advantageous as they express GFP-tagged tubulin, allowing for direct visualization of microtubule structures.
-
Treatment: Cells are seeded in multi-well plates and incubated with a range of Tasidotin concentrations for a specified period (e.g., 20 hours).
-
Cell Fixation and Staining: After incubation, cells are fixed (e.g., with methanol or paraformaldehyde). The DNA is counterstained with a fluorescent dye such as DAPI to visualize the chromosomes.
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Microscopy and Analysis: Cells are imaged using fluorescence microscopy. The mitotic index (percentage of cells in mitosis) is determined by counting cells with condensed chromosomes. The IC50 for mitotic arrest is the concentration that induces half-maximal accumulation of mitotic cells. For proliferation, cell viability is measured using assays like MTT or by cell counting, and the IC50 is the concentration that inhibits cell growth by 50%.[11][12][13]
In Vitro Tubulin Polymerization Assay
This biochemical assay measures the direct effect of a compound on the assembly of purified tubulin into microtubules.[14][15][16]
-
Reagents:
-
Tubulin: Highly purified (>99%) tubulin from a source such as bovine brain. Assays can be run with or without microtubule-associated proteins (MAPs).
-
Polymerization Buffer: Typically a PIPES-based buffer (e.g., G-PEM) containing MgCl₂, EGTA, and GTP, maintained at pH 6.9.
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Test Compound: Tasidotin or its metabolite dissolved in an appropriate solvent (e.g., DMSO).
-
-
Procedure:
-
Reagents are kept on ice to prevent premature polymerization.
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Tubulin, buffer, and the test compound are combined in the wells of a pre-chilled 96-well plate.
-
The plate is transferred to a temperature-controlled spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
The increase in turbidity, which is proportional to the microtubule polymer mass, is monitored by measuring the absorbance at 350 nm at regular intervals (e.g., every 60 seconds) for approximately one hour.
-
-
Data Analysis: The rate of polymerization and the final steady-state absorbance are determined. The IC50 for polymerization inhibition is calculated from the dose-response curve of steady-state absorbance versus compound concentration.[17]
Microtubule Dynamic Instability Assay
This advanced microscopy-based assay allows for the direct observation and quantification of the dynamic behavior of individual microtubules.[7]
-
Sample Preparation:
-
Purified, MAP-free tubulin is diluted in a microscopy buffer with GTP.
-
Short, stable microtubule "seeds" (fragments of axonemes) are adhered to a glass coverslip within a perfusion chamber. These seeds act as nucleation sites for microtubule growth.
-
The tubulin solution, with or without the test compound, is perfused into the chamber, which is maintained at 37°C on the microscope stage.
-
-
Imaging:
-
Individual microtubules growing from the seeds are visualized using video-enhanced differential interference contrast (DIC) microscopy.
-
Time-lapse images are recorded over a period of 15-30 minutes.
-
-
Data Analysis:
-
The length of individual microtubules is measured in each frame of the video.
-
"Life history plots" of length versus time are generated for each microtubule.
-
From these plots, the four key parameters of dynamic instability are calculated:
-
Growth Rate: The slope of the line during polymerization phases.
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Shortening Rate: The slope of the line during depolymerization phases.
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Catastrophe Frequency: The frequency of switching from a growth or paused state to a shortening state.
-
Rescue Frequency: The frequency of switching from a shortening state back to a growth or paused state.
-
-
Conclusion
This compound disrupts cell division through a sophisticated and potent mechanism centered on the suppression of microtubule dynamics. Its action is distinct from many classic microtubule poisons in that it exerts dual, opposing effects on the plus and minus ends of the microtubule polymer and only weakly inhibits overall tubulin polymerization. The significantly higher potency of its major metabolite, Tasidotin C-carboxylate, highlights the compound's nature as a prodrug and underscores the importance of intracellular metabolism in its therapeutic efficacy. This detailed understanding of Tasidotin's molecular interactions with the microtubule cytoskeleton provides a crucial foundation for its rational clinical application and the development of next-generation antimitotic agents.
References
- 1. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15: Correlation with Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanism of action of the microtubule-targeted antimitotic depsipeptide tasidotin (formerly ILX651) and its major metabolite tasidotin C-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Tasidotin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tasidotin Hydrochloride (formerly ILX651) is a synthetic pentapeptide analogue of the natural marine product dolastatin 15. Developed as a microtubule-targeting agent, it has demonstrated significant antimitotic and antineoplastic activities. This technical guide provides an in-depth overview of the discovery, a detailed exploration of its synthesis process, and a thorough analysis of its mechanism of action. Quantitative data on its efficacy and pharmacokinetics are presented in tabular format for clarity. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this potent anticancer agent.
Discovery and Development
This compound emerged from research focused on developing synthetic analogues of dolastatin 15, a potent antineoplastic compound isolated from the sea hare Dolabella auricularia. The primary goal was to create a compound with a similar or enhanced therapeutic profile but with improved synthetic accessibility and pharmaceutical properties. Tasidotin is structurally a third-generation dolastatin-15 analogue. A key modification in the development of tasidotin was the substitution of the C-terminal benzylamide group of its predecessor, cemadotin, with a tert-butylamide group.[1] This alteration contributes to its unique pharmacological profile. Clinical trials have evaluated Tasidotin in patients with advanced solid tumors, establishing recommended dosages and identifying its safety profile.[2][3]
Synthesis Process
The synthesis of this compound, a pentapeptide with the sequence N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-proline-tert-butylamide, is achieved through a multi-step process, typically employing solid-phase peptide synthesis (SPPS) or solution-phase methodologies. While a detailed, publicly available step-by-step protocol for its industrial synthesis is proprietary, the general strategy is based on well-established peptide coupling techniques.
General Synthesis Strategy
The synthesis involves the sequential coupling of the constituent amino acids, some of which are N-methylated, followed by the final amidation at the C-terminus. The process begins with the C-terminal amino acid, L-proline, which is protected and attached to a solid support resin. Subsequent amino acids are then added in a stepwise manner.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following represents a logical workflow for the synthesis of Tasidotin based on standard SPPS protocols.
Detailed Methodologies
Materials:
-
Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-N-Me-Val-OH)
-
N,N-dimethyl-L-valine
-
Rink Amide resin (or similar)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water
-
tert-butylamine
-
Solvents: Dichloromethane (DCM), DMF, Ether
-
Hydrochloric acid (HCl)
Protocol:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF. Couple the first amino acid, Fmoc-Pro-OH, using HBTU/HOBt and DIPEA in DMF.
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Pro-OH, Fmoc-N-Me-Val-OH, Fmoc-Val-OH, Fmoc-Val-OH. For the final coupling step, use N,N-dimethyl-L-valine.
-
Cleavage and C-terminal Amidation: After the final amino acid is coupled, cleave the peptide from the resin using a TFA cocktail. The use of a Rink Amide resin will yield a C-terminal amide upon cleavage. Alternatively, if a different resin is used, the cleaved peptide with a C-terminal carboxylic acid is reacted with tert-butylamine in the presence of a coupling agent to form the final amide.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Salt Formation: Dissolve the purified peptide in a suitable solvent like ether and treat with a solution of HCl in ether to precipitate this compound.
-
Final Product Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and NMR spectroscopy.
Mechanism of Action
This compound exerts its anticancer effects by disrupting microtubule dynamics, which are essential for cell division. This leads to a blockage of the cell cycle in the G2/M phase and ultimately induces apoptosis.
Microtubule Disruption
Unlike some other microtubule inhibitors, Tasidotin does not cause a massive depolymerization of microtubules at its effective concentrations. Instead, it subtly suppresses the dynamic instability of microtubules. This includes reducing the shortening rate, decreasing the frequency of transitions from a growing to a shrinking state (catastrophe), and reducing the overall time microtubules spend growing.[4] This stabilization of microtubules prevents the proper formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.
Intracellular Activation
An important aspect of Tasidotin's mechanism is its intracellular conversion to a more potent metabolite. Inside the cell, Tasidotin is hydrolyzed to form N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline (P5).[1][5] This pentapeptide, which is also a component of dolastatin 15, is a more potent inhibitor of tubulin polymerization than the parent drug.[5] The intracellular enzyme prolyl oligopeptidase is thought to be responsible for this conversion.[1]
Signaling Pathway
The primary signaling cascade affected by Tasidotin leads to mitotic arrest and apoptosis.
Quantitative Data
In Vitro Efficacy
Tasidotin has demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF7/GFP | Breast Cancer | 63 | [6] |
| A wide variety of cancer types | Including breast, ovarian, prostate, and colon carcinomas, and melanoma | Submicromolar | [7] |
Pharmacokinetic Parameters
Pharmacokinetic studies of Tasidotin have been conducted in Phase I clinical trials. The following table summarizes key parameters from a study where Tasidotin was administered intravenously.[8]
| Parameter | Value (at 20 mg/m²) | Unit |
| Maximum Concentration (Cmax) | 9.0 ± 7.2 | µM |
| Area Under the Curve (AUC) | 37.3 ± 6.8 | µM·h |
| Plasma Clearance | 0.8 ± 0.14 | L/h/m² |
| Volume of Distribution (Vd) | 9.6 ± 2.0 | L/m² |
| Elimination Half-life (t½) | 10.3 ± 1.5 | h |
Note: Pharmacokinetics of Tasidotin were found to be mildly nonlinear.[2][3]
Conclusion
This compound is a promising synthetic anticancer agent that has been rationally designed based on the structure of the natural product dolastatin 15. Its mechanism of action, involving the subtle disruption of microtubule dynamics and intracellular activation to a more potent metabolite, distinguishes it from other microtubule-targeting drugs. The synthesis of Tasidotin, while complex, can be achieved through established peptide synthesis methodologies. The quantitative data from preclinical and clinical studies underscore its potency. Further research and clinical development may continue to elucidate the full therapeutic potential of this compound in the treatment of various malignancies.
References
- 1. Intracellular activation and deactivation of tasidotin, an analog of dolastatin 15: correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of this compound (ILX651), a third-generation dolastatin-15 analogue, administered weekly for 3 weeks every 28 days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15: Correlation with Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Tasidotin Hydrochloride: A Technical Guide to a Synthetic Dolastatin-15 Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tasidotin hydrochloride (formerly ILX651) is a synthetic, water-soluble pentapeptide and a third-generation analogue of the natural marine product dolastatin-15.[1] It functions as a microtubule-targeting agent, exhibiting potent antimitotic and antitumor activity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction
Dolastatins, isolated from the sea hare Dolabella auricularia, are a class of potent antimitotic agents. However, their clinical development has been hampered by challenges such as limited aqueous solubility and toxicity. Tasidotin was developed as a synthetic analogue of dolastatin-15 to overcome these limitations, demonstrating superior metabolic stability and the potential for oral bioavailability.[1] Structurally, Tasidotin is synthesized using the cemadotin backbone, with the substitution of the C-terminal benzylamide group with a t-butylamide.[1]
Mechanism of Action
Tasidotin exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. It inhibits tubulin polymerization in a dose-dependent manner.[1]
Interaction with Tubulin
Tasidotin acts as a microtubule-destabilizing agent. At low concentrations, it suppresses the dynamic instability of microtubules at their plus ends. Its primary actions include reducing the shortening rate, decreasing the frequency of "catastrophes" (the switch from microtubule growth to shortening), and reducing the overall time microtubules spend in a growth phase. Uniquely, it does not inhibit the growth rate itself. In contrast, at the minus ends of microtubules, Tasidotin enhances dynamic instability.
Intracellular Metabolism and Activation
Preclinical studies have revealed that Tasidotin is a prodrug that is metabolized intracellularly to its more active form, Tasidotin C-carboxylate. This metabolite is significantly more potent in altering microtubule dynamic instability, suggesting it is the primary mediator of the cytotoxic effects.
Signaling Pathway
The primary signaling pathway affected by Tasidotin is the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.
Preclinical Data
In Vitro Efficacy
Tasidotin has demonstrated broad and potent antitumor activity in vitro across a variety of cancer cell types, with IC50 values in the submicromolar range.
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-435 | Breast Carcinoma | 4 |
| HS 578-T | Breast Carcinoma | 200 |
Note: The provided IC50 values are from a single study and may vary depending on the experimental conditions.[2]
In Vivo Efficacy
In preclinical animal models, Tasidotin has shown significant antitumor activity in various human tumor xenografts.
Toxicology
Toxicology studies in rats and dogs indicated that the tissues most susceptible to Tasidotin were those with rapidly proliferating cells, such as the testes, bone marrow, skin, intestinal epithelium, and lymphoid tissues. Importantly, these toxicities were largely reversible.
Clinical Data
Phase I Clinical Trials
Phase I studies were conducted to determine the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of Tasidotin in patients with advanced solid tumors.
Key Findings from a Phase I Trial (Weekly Dosing Schedule):
-
Dosing: Tasidotin was administered as a 30-minute intravenous infusion weekly for 3 weeks, followed by a 1-week rest period (28-day cycle).[3]
-
Dose Levels: Ranged from 7.8 to 62.2 mg/m².[3]
-
Principal Toxicity: Neutropenia was the main dose-limiting toxicity, particularly at doses above 46.8 mg/m².[3]
-
Other Toxicities: Non-hematologic toxicities were generally mild to moderate and included diarrhea and vomiting. Mild neurosensory symptoms were observed, but no significant cardiovascular toxicity was reported, which is a favorable distinction from other dolastatins.[3]
-
Antitumor Activity: A minor response was observed in a patient with non-small cell lung carcinoma, and a patient with hepatocellular carcinoma had stable disease for 11 months.[3]
-
Recommended Phase II Dose: 46.8 mg/m² for the weekly schedule.[3]
Key Findings from a Phase I Trial (Days 1, 3, and 5 Dosing Schedule):
-
Dosing: Tasidotin was administered intravenously on days 1, 3, and 5 every 3 weeks.[4]
-
Dose Levels: Ranged from 3.9 to 45.7 mg/m².[4]
-
Principal Toxicity: Neutropenia was the dose-limiting toxicity at the 45.7 mg/m² dose level.[4]
-
Other Toxicities: Included fatigue, anemia, nausea, anorexia, emesis, alopecia, and diarrhea.[4]
-
Antitumor Activity: Stable disease was observed in 10 patients (31%).[4]
-
Recommended Phase II Dose: 34.4 mg/m² for this schedule.[4]
Pharmacokinetics
Pharmacokinetic analyses from Phase I trials revealed the following:
| Parameter | Value (at 34.4 mg/m² on days 1, 3, 5 schedule) |
| Effective Half-life | ≤55 minutes |
| Urinary Excretion (unchanged) | ~11% |
Note: Tasidotin pharmacokinetics were found to be mildly nonlinear, while the kinetics of its metabolite were linear.[3]
Experimental Protocols
Tubulin Polymerization Assay (General Methodology)
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Temperature-controlled spectrophotometer or fluorometer
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing purified tubulin in the assay buffer.
-
Add GTP and glycerol to the mixture.
-
Aliquot the mixture into a 96-well plate.
-
Add varying concentrations of Tasidotin or the vehicle control to the wells.
-
Initiate polymerization by raising the temperature to 37°C.
-
Monitor the change in absorbance at 340 nm or fluorescence over time. An increase in signal corresponds to microtubule polymerization.
-
Analyze the data to determine the effect of Tasidotin on the rate and extent of tubulin polymerization.
Cell Proliferation Assay (General Methodology)
This assay is used to determine the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, resazurin)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of Tasidotin in complete medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Tasidotin or the vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add a cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of Tasidotin that inhibits cell proliferation by 50%.
Phase I Clinical Trial Protocol (General Outline)
Study Design: Open-label, dose-escalation study.
Patient Population: Patients with advanced solid malignancies who have failed standard therapies.
Objectives:
-
Primary: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of Tasidotin.
-
Secondary: To characterize the pharmacokinetic profile of Tasidotin and to assess for preliminary evidence of antitumor activity.
Treatment Plan:
-
Patients are enrolled in cohorts and receive escalating doses of Tasidotin according to a predefined schedule (e.g., weekly or on days 1, 3, and 5 of a 21 or 28-day cycle).
-
Dose escalation proceeds based on the observation of DLTs in the preceding cohort.
Assessments:
-
Safety: Monitored through physical examinations, vital signs, performance status, and laboratory tests (hematology, chemistry). Adverse events are graded according to standard criteria (e.g., CTCAE).
-
Pharmacokinetics: Blood and urine samples are collected at specified time points to measure the concentrations of Tasidotin and its metabolites.
-
Efficacy: Tumor assessments are performed at baseline and at regular intervals during treatment to evaluate response (e.g., using RECIST criteria).
Conclusion
This compound is a promising synthetic analogue of dolastatin-15 with a well-defined mechanism of action targeting microtubule dynamics. Preclinical studies have demonstrated its potent in vitro and in vivo antitumor activity. Phase I clinical trials have established a manageable safety profile and determined recommended doses for further investigation. Its favorable characteristics, including improved metabolic stability and reduced cardiovascular toxicity compared to other dolastatins, warrant continued evaluation of its therapeutic potential in various malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | CAS#:623174-20-9 | Chemsrc [chemsrc.com]
- 3. Phase I and pharmacokinetic study of this compound (ILX651), a third-generation dolastatin-15 analogue, administered weekly for 3 weeks every 28 days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of the dolastatin-15 analogue tasidotin (ILX651) administered intravenously on days 1, 3, and 5 every 3 weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Conversion of Tasidotin (ILX651) to its Active Metabolite, Tasidotin C-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasidotin (ILX651) is a synthetic, third-generation analogue of the marine natural product dolastatin 15.[1][2] As an antimitotic agent, it has demonstrated potent antitumor activity against a variety of solid tumors in both in vitro and in vivo models.[1][2] Tasidotin functions as a prodrug, undergoing metabolic conversion to its principal and more potent metabolite, tasidotin C-carboxylate, also known as M1.[1][3] This conversion is a critical step for its therapeutic efficacy, as the C-carboxylate form is significantly more active in disrupting microtubule function.[1][3] This technical guide provides an in-depth examination of the enzymatic conversion of tasidotin, presenting key quantitative data, detailed experimental protocols, and visualizations of the metabolic pathway and experimental workflows.
Metabolic Conversion Pathway
The biotransformation of tasidotin is a multi-step process, with the initial conversion to tasidotin C-carboxylate being the most critical for its anticancer activity.
Primary Conversion: Tasidotin is converted to tasidotin C-carboxylate (M1) through the cleavage of its carboxyl-terminal tert-butylamide group.[1] This reaction is catalyzed by the enzyme prolyl oligopeptidase (POP; EC 3.4.21.26), a widely distributed serine protease that cleaves peptide substrates on the carboxyl-side of proline residues.[1]
Secondary Metabolism: Following the formation of tasidotin C-carboxylate (M1), a second metabolite, M2, can be formed.[1] This metabolite, desprolyl-tasidotin-C-carboxylate, lacks both the tert-butylamide group and the adjacent terminal proline residue.[1][4] The enzymatic basis for this second conversion is not fully understood, and the Pro-Pro peptide bond is known to be resistant to cleavage.[1]
References
Tasidotin Hydrochloride: An In-depth Technical Guide on Early-Stage Antineoplastic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research into the antineoplastic activity of Tasidotin Hydrochloride (formerly ILX651). Tasidotin is a third-generation synthetic pentapeptide analog of dolastatin-15, a natural product isolated from the sea hare Dolabella auricularia.[1][2] It was chemically modified from its predecessors to improve metabolic stability, oral bioavailability, and its therapeutic window, notably with reduced cardiovascular toxicity.[1][2][3] This document details its mechanism of action, summarizes key preclinical in vitro and in vivo data, and outlines the findings from early-phase clinical trials.
Mechanism of Action
Tasidotin's primary antineoplastic mechanism involves the disruption of microtubule dynamics, which is critical for mitotic spindle formation and cell division.[2][4] Unlike microtubule stabilizers (e.g., taxanes) or classic tubulin inhibitors (e.g., vinca alkaloids), Tasidotin exhibits a unique profile.[1][2] At low concentrations, it inhibits microtubule nucleation and elongation, leading to a G2-M phase block in the cell cycle and subsequent cell death.[2][3]
More specifically, research indicates that Tasidotin primarily acts by suppressing the dynamic instability of microtubules at their plus ends.[4] It achieves this by reducing the shortening rate and the catastrophe frequency (the switch from a growing to a shortening state).[4] Uniquely, it does not inhibit the microtubule growth rate itself.[4] Conversely, it enhances dynamic instability at the microtubule minus ends.[4]
Upon entering a cell, Tasidotin is metabolized. It is a prodrug that is hydrolyzed intracellularly, likely by the enzyme prolyl oligopeptidase, into the pentapeptide P5 (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline).[5][6] This metabolite, P5, is further degraded into proline and the inactive tetrapeptide P4.[5][6]
Interestingly, while the metabolite P5 is a more potent inhibitor of tubulin polymerization than the parent compound, it is a less active cytotoxic agent.[6] Another major metabolite, Tasidotin C-carboxylate, has been found to be 10 to 30 times more potent in altering microtubule dynamic instability than Tasidotin itself, suggesting it may be the primary functionally active form of the drug.[4]
Preclinical Antineoplastic Activity
Tasidotin has demonstrated broad and potent antitumor activity in a variety of preclinical models.
Tasidotin shows potent cytotoxic and antimitotic activity across a range of human cancer cell lines, with IC50 values often in the nanomolar range.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Citation |
|---|---|---|---|---|
| MCF7/GFP | Breast Cancer | Proliferation Inhibition | 63 nmol/L | [4] |
| MCF7/GFP | Breast Cancer | Mitosis Inhibition | 72 nmol/L | [4] |
| K562 | Erythroid Leukemia | Growth Inhibition | 20 nmol/L | [4] |
| OVCAR-3 | Ovarian Carcinoma | Growth Inhibition | 60 nmol/L | [4] |
| HT-29 | Colon Carcinoma | Growth Inhibition | 60 nmol/L | [4] |
| H460 | Lung Carcinoma | Growth Inhibition | 0.5 µmol/L | [4] |
| LOX | Melanoma | Growth Inhibition | 1 µmol/L | [4] |
| Various | Multiple | Tubulin Polymerization | 10 - 20 µmol/L |[3] |
Experimental Protocol: Cell Growth Inhibition Assay A standard tetrazolium dye/growth inhibition assay was utilized for several cell lines.[4] For other lines, inhibition of cell growth was measured by determining the increase in cell number or cell protein after a 48-hour incubation period at 37°C in the presence of varying concentrations of the peptide.[5]
In vivo studies using human tumor xenograft models in mice have confirmed the significant antineoplastic activity of Tasidotin.
Experimental Protocol: Human Tumor Xenograft Model A common protocol involves the subcutaneous implantation of tumor fragments (e.g., 20-30 mm³) or cells into immunocompromised mice.[2][7] Treatment is typically initiated once the median tumor size reaches a predetermined volume, such as 150-200 mm³.[2][7] this compound is then administered through various routes, including intravenous (IV), intraperitoneal (IP), or oral, on a defined schedule.[1][7] Tumor growth is monitored, and efficacy is measured by tumor growth inhibition, tumor growth delay, or an increase in the lifespan of the treated animals compared to a vehicle-treated control group.[1][7]
Table 2: In Vivo Antitumor Activity of Tasidotin in Pancreatic, Prostate, and Lung Cancer Xenograft Models[1]
| Model | Cancer Type | Administration | Efficacy Metric | Tasidotin Result | Comparator Result |
|---|---|---|---|---|---|
| PANC-1 | Pancreatic | IV | Increase in Lifespan (T/C) | 1.7x - 1.9x | Gemcitabine: 1.4x; Taxanes/Vincas: 1.6x - 2.1x |
| MiaPaCa-2 | Pancreatic | IV | Increase in Lifespan (T/C) | >3.2x | Gemcitabine: 1.6x; Taxanes/Vincas: 2.1x - >3.2x |
| PC-3 | Prostate | Oral | Tumor Growth Inhibition (%) | 95% | Abraxane/Docetaxel/Paclitaxel: 91-94% |
| H460 | NSCLC | Oral | Increase in Lifespan (T/C) | 1.2x (not effective) | Taxanes/Vincas: 1.7x - 2.0x |
Table 3: In Vivo Antitumor Activity of Tasidotin in Various Xenograft Models[7]
| Model | Cancer Type | Dosage (IP, daily x 5, 2 wks) | Efficacy Metric | Result |
|---|---|---|---|---|
| A-673 | Rhabdomyosarcoma | 62.5 mg/kg/day | Tumor Growth Delay (T-C) | >76.5 days (10/10 complete regressions) |
| H-Meso-1 | Mesothelioma | 62.5 mg/kg/day | Tumor Growth Delay (T-C) | >20.4 days |
| Caki-1 | Renal Cell Carcinoma | 62.5 mg/kg/day | Tumor Growth Delay (T-C) | 10.5 days |
| Hep-3B | Hepatocellular | 62.5 mg/kg/day | Tumor Growth Delay (T-C) | 9.5 days |
| RL | Lymphoma | 125 mg/kg/day | Tumor Growth Delay (T-C) | 49.4 days (6/10 complete responses) |
| RPMI-8226 | Multiple Myeloma | 125 mg/kg/day | Tumor Growth Delay (T-C) | 30.8 days (4/10 complete responses) |
Note: The 125 mg/kg/day dose for RL and RPMI-8226 models was associated with toxic deaths, prompting repeats at lower doses.[7]
Early Clinical Research (Phase I)
A Phase I study was conducted to determine the safety, tolerability, pharmacokinetics, and preliminary anticancer activity of Tasidotin in patients with advanced solid malignancies.[8][9]
Experimental Protocol: Phase I Clinical Trial The study involved 30 patients with advanced solid tumors who were treated with Tasidotin administered as a 30-minute IV infusion weekly for three weeks, followed by a one-week rest period (a 28-day cycle).[3][8][9] Six dose levels were evaluated, ranging from 7.8 to 62.2 mg/m².[8][9] The trial began with an accelerated dose-escalation scheme, which was later switched to a more conservative modified Fibonacci scheme after observing a relevant degree of toxicity.[3][10]
Table 4: Summary of Phase I Clinical Trial Results for this compound[8][9][10]
| Parameter | Finding |
|---|---|
| Dose Range | 7.8 to 62.2 mg/m² |
| Principal Toxicity | Neutropenia (at doses >46.8 mg/m²) |
| Other Grade 3 Toxicities | Diarrhea (1 patient), Vomiting (1 patient) |
| Neurosensory Symptoms | Mild |
| Cardiovascular Toxicity | No evidence observed |
| Recommended Phase II Dose (RP2D) | 46.8 mg/m² |
| Preliminary Efficacy | - Minor response in one non-small cell lung carcinoma (NSCLC) patient.- Stable disease lasting 11 months in one hepatocellular carcinoma patient. |
The study concluded that Tasidotin was feasible and well-tolerated at the recommended Phase II dose. The manageable toxicity profile and early signs of antitumor activity supported further clinical evaluation.[8][10]
Conclusion
Early-stage research establishes this compound as a promising antineoplastic agent with a unique mechanism of action targeting microtubule dynamics. Preclinical studies demonstrate potent in vitro cytotoxicity and significant in vivo efficacy across a broad range of human cancer models, including those for pancreatic cancer, rhabdomyosarcoma, and mesothelioma.[1][7] Phase I clinical data have identified a manageable safety profile and a recommended dose for further studies, with preliminary evidence of clinical activity in heavily pretreated patients.[8][9] The continued investigation of Tasidotin and its highly active metabolites is warranted to fully define its role in cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15: Correlation with Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular activation and deactivation of tasidotin, an analog of dolastatin 15: correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I and pharmacokinetic study of this compound (ILX651), a third-generation dolastatin-15 analogue, administered weekly for 3 weeks every 28 days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
Tasidotin Hydrochloride's Role in Inducing G2-M Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasidotin hydrochloride, a synthetic analog of the marine depsipeptide dolastatin 15, is a microtubule-targeting agent that has demonstrated potent antineoplastic activity. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for the formation of the mitotic spindle and the segregation of chromosomes during cell division. This interference with microtubule function leads to a cellular cascade culminating in arrest at the G2-M phase of the cell cycle and, subsequently, the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key signaling pathways associated with tasidotin-induced G2-M arrest.
Core Mechanism of Action: Disruption of Microtubule Dynamics
Tasidotin and its more potent intracellular metabolite, tasidotin C-carboxylate, exert their effects by binding to tubulin and altering its polymerization dynamics. Unlike some microtubule agents that cause wholesale depolymerization, tasidotin primarily suppresses the dynamic instability of microtubules. This suppression manifests as a reduction in the shortening rate and the frequency of "catastrophes" (the switch from microtubule growth to shortening), ultimately dampening the delicate balance of microtubule dynamics required for a functional mitotic spindle.[1][2] This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome attachment to the spindle microtubules before allowing the cell to proceed into anaphase. The sustained activation of the SAC due to persistent microtubule disruption prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), leading to the accumulation of key mitotic proteins, such as Cyclin B1, and a halt in cell cycle progression at the G2-M transition.
Quantitative Analysis of Tasidotin's Effects
The following tables summarize the quantitative data on the biological effects of this compound in the human breast cancer cell line, MCF-7.
| Parameter | Value | Cell Line | Reference |
| IC50 (Cell Proliferation) | 63 nmol/L | MCF-7/GFP | [1] |
| IC50 (Mitotic Inhibition) | 72 nmol/L | MCF-7/GFP | [1] |
| IC50 (Tubulin Polymerization) | ~30 µmol/L | Purified Tubulin | [1] |
Table 1: Potency of this compound.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 91.57 ± 0.40 | - | 1.64 ± 0.09 | |
| Raphasatin (9.84 µM, 24h) | 61.01 ± 0.43 | - | 9.41 ± 0.34 | |
| Raphasatin (9.84 µM, 48h) | 30.37 ± 0.58 | - | 25.21 ± 0.19 | |
| Raphasatin (9.84 µM, 72h) | 19.56 ± 0.30 | - | 23.66 ± 0.54 |
Table 2: Illustrative Example of G2/M Arrest in MCF-7 Cells Induced by a Microtubule-Targeting Agent (Raphasatin).
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of MCF-7 cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
MCF-7 cells
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 24 hours).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence).
-
Western Blotting for Cyclin B1 and CDK1
This protocol describes the detection of Cyclin B1 and CDK1 protein levels in tasidotin-treated MCF-7 cells by Western blotting.
Materials:
-
Treated and untreated MCF-7 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative expression levels of Cyclin B1 and CDK1.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in tasidotin-induced G2-M arrest.
Caption: Signaling pathway of tasidotin-induced G2-M cell cycle arrest.
References
- 1. Mechanism of action of the microtubule-targeted antimitotic depsipeptide tasidotin (formerly ILX651) and its major metabolite tasidotin C-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Tasidotin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasidotin Hydrochloride (formerly ILX651) is a synthetic analogue of the naturally occurring marine depsipeptide dolastatin 15. As a third-generation dolastatin analogue, it was developed to improve upon the metabolic stability and safety profile of its predecessors. Tasidotin has demonstrated broad and potent antitumor activity in preclinical studies, primarily through its interaction with the microtubule network, a critical component of the cellular cytoskeleton. This technical guide provides an in-depth overview of the initial in vitro studies on the cytotoxicity of this compound, focusing on its mechanism of action, quantitative cytotoxic effects, and the experimental protocols used for its evaluation.
Mechanism of Action: Microtubule Disruption and Cell Cycle Arrest
The primary mechanism of action of Tasidotin is the disruption of microtubule dynamics.[1] Unlike some other microtubule-targeting agents, Tasidotin exhibits a unique concentration-dependent effect on microtubule assembly. At lower concentrations, it primarily suppresses the dynamic instability of microtubules, while at higher concentrations, it inhibits the extent of microtubule polymerization.[1] This interference with microtubule function leads to the formation of abnormal mitotic spindles and improper chromosome segregation, ultimately causing a cell cycle arrest at the G2/M phase and inducing apoptosis.[2]
Intracellular Activation
An important aspect of Tasidotin's mechanism is its intracellular metabolism. Tasidotin is a prodrug that is hydrolyzed intracellularly to form a more potent pentapeptide metabolite, N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline (P5).[3][4] This conversion is likely mediated by the intracellular enzyme prolyl oligopeptidase.[3] The metabolite P5 is a more potent inhibitor of tubulin polymerization than the parent compound, Tasidotin.[3] However, P5 can be further degraded to an inactive metabolite, which may negatively affect the overall cytotoxicity.[3]
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic effects of this compound and its active metabolite have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| CCRF-CEM | Leukemia | Tasidotin | 0.040 | [3] |
| HL-60(TB) | Leukemia | Tasidotin | 0.045 | [3] |
| K-562 | Leukemia | Tasidotin | 0.11 | [3] |
| MOLT-4 | Leukemia | Tasidotin | 0.20 | [3] |
| RPMI 8226 | Multiple Myeloma | Tasidotin | 0.30 | [3] |
| SR | Leukemia | Tasidotin | 0.036 | [3] |
| CA46 | Burkitt Lymphoma | Tasidotin | 0.048 | [3] |
| MCF7/GFP | Breast Cancer | Tasidotin | 0.063 | [5] |
| CCRF-CEM | Leukemia | P5 (Metabolite) | >1.0 | [3] |
Table 1: IC50 values of this compound and its active metabolite (P5) in various cancer cell lines.
Tasidotin has also shown potent, submicromolar antitumor activity in vitro against a wide variety of other cancer types, including ovarian, prostate, and colon carcinomas, as well as melanoma.[2]
Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
This compound dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C
Protocol:
-
Prepare a reaction mixture containing tubulin in polymerization buffer on ice.
-
Add various concentrations of this compound or vehicle control to the reaction mixture.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a microplate spectrophotometer pre-set to 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Calculate the rate of polymerization and determine the IC50 value of Tasidotin for tubulin polymerization inhibition.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Culture cells in the presence of various concentrations of this compound or vehicle control for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15: Correlation with Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular activation and deactivation of tasidotin, an analog of dolastatin 15: correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Tasidotin Hydrochloride In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasidotin Hydrochloride is a synthetic analog of the marine-derived depsipeptide dolastatin 15. It functions as a microtubule-targeted antimitotic agent, exhibiting potent antitumor activity across a range of cancer cell lines. Tasidotin and its major, more potent metabolite, Tasidotin C-carboxylate, act by suppressing spindle microtubule dynamics, which ultimately leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with this compound using a colorimetric MTT assay.
Data Presentation
The following table summarizes the available in vitro cytotoxicity data for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| MCF-7/GFP | Breast Carcinoma | 63 | Inhibition of proliferation.[2] |
| MCF-7 | Breast Carcinoma | - | Cytotoxicity evaluated.[3] |
| MDA-MB-435 | Breast Carcinoma | 4 | High sensitivity correlated with conversion to the active metabolite P5.[3] |
| HS 578-T | Breast Carcinoma | 200 | Lower sensitivity correlated with less conversion to the active metabolite P5.[3] |
| CCRF-CEM | Leukemia | 40 | - |
| CA46 | Burkitt's Lymphoma | - | Cytotoxicity evaluated.[3] |
| Ovarian Carcinoma | Ovarian Cancer | Submicromolar | Broad and potent antitumor activity noted.[1] |
| Prostate Carcinoma | Prostate Cancer | Submicromolar | Broad and potent antitumor activity noted.[1] |
| Colon Carcinoma | Colon Cancer | Submicromolar | Broad and potent antitumor activity noted.[1] |
| Melanoma | Melanoma | Submicromolar | Broad and potent antitumor activity noted.[1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in complete medium until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations for testing. Based on the known IC50 values, a starting range of 0.1 nM to 10 µM is recommended.
-
Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a no-treatment control.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Visualizations
Caption: Workflow of the in vitro cell viability assay for this compound.
Caption: Signaling pathway of this compound leading to apoptosis.
References
Application Notes and Protocols for Determining IC50 Values of Tasidotin Hydrochloride in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasidotin Hydrochloride is a synthetic pentapeptide analog of the marine-derived natural product dolastatin 15. It functions as a potent antimitotic agent by disrupting microtubule dynamics, a critical process for cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancerous cells. Tasidotin has demonstrated significant antitumor activity in a variety of preclinical cancer models, including breast, ovarian, prostate, and colon carcinomas, as well as melanoma, with IC50 values in the submicromolar range.[1] These application notes provide a comprehensive overview of the methodologies required to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, present available cytotoxicity data, and illustrate its mechanism of action.
Mechanism of Action
Tasidotin and its primary, more potent metabolite, tasidotin C-carboxylate, exert their cytotoxic effects by interfering with microtubule dynamics. Unlike some other microtubule-targeting agents, Tasidotin does not cause a significant change in the overall microtubule polymer mass at concentrations that inhibit mitosis. Instead, it subtly alters the dynamic instability of microtubules, leading to mitotic arrest and apoptosis.
The key mechanisms include:
-
Inhibition of Microtubule Growth Rate: Tasidotin slows the rate of microtubule elongation.
-
Suppression of Dynamic Instability: It reduces the frequency of "catastrophes" (the switch from microtubule growth to shortening) and increases the frequency of "rescues" (the switch from shortening to growth).
-
Induction of Mitotic Arrest: The stabilization of spindle microtubules prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest in the G2/M phase.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Below is a diagram illustrating the signaling pathway of Tasidotin's mechanism of action.
Caption: Tasidotin's mechanism of action.
In Vitro Cytotoxicity Data
This compound has been evaluated against various human cancer cell lines, consistently demonstrating potent cytotoxic activity. The following table summarizes the available IC50 values.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Breast Cancer | MCF7/GFP | 63 | N/A |
| Breast Cancer | MDA-MB-435 | 4 | N/A |
| Breast Cancer | HS 578-T | 200 | N/A |
| Leukemia | CCRF-CEM | 40 | [2] |
Note: The provided IC50 values are representative and may vary depending on the specific experimental conditions, such as cell density and incubation time.
Experimental Protocols
The following is a detailed protocol for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity.
Materials
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
The diagram below outlines the major steps in the IC50 determination workflow.
Caption: IC50 determination workflow.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations. It is advisable to perform a wide range of concentrations in a preliminary experiment to narrow down the effective dose range.
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R, or Python). The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.
-
Conclusion
This compound is a promising anticancer agent with potent activity against a range of cancer cell lines. The protocols and data presented in these application notes provide a framework for researchers to further investigate the cytotoxic effects of this compound. Accurate determination of IC50 values is a critical step in the preclinical evaluation of novel therapeutic agents, and the MTT assay offers a reliable and reproducible method for this purpose. Further studies are warranted to expand the panel of cancer cell lines tested and to elucidate the molecular determinants of sensitivity to Tasidotin.
References
Application Notes and Protocols: Tasidotin Hydrochloride in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasidotin Hydrochloride (formerly ILX651) is a synthetic pentapeptide analog of the marine-derived compound dolastatin 15. It functions as a microtubule-targeting agent, exhibiting potent antitumor activity in a variety of preclinical cancer models. Tasidotin and its more potent major metabolite, tasidotin C-carboxylate, disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] These application notes provide a summary of reported dosages and a general protocol for the use of this compound in in vivo xenograft studies.
Data Presentation: this compound Efficacy in Xenograft Models
The following table summarizes the reported efficacy and dosage of this compound in various human tumor xenograft models.
| Xenograft Model | Cancer Type | Administration Route | Dosage | Efficacy | Source |
| PC-3 | Prostate Carcinoma | Oral | Not Specified | 95% tumor growth inhibition | [3] |
| PANC-1 | Pancreatic Carcinoma | Intravenous | Not Specified | Increased life span (T/C) of 1.7x - 1.9x | [3] |
| MiaPaCa-2 | Pancreatic Carcinoma | Intravenous | Not Specified | Increased life span (T/C) of >3.2x | [3] |
| H460 | Non-Small Cell Lung Carcinoma | Oral | Not Specified | Not effective (Increased life span of 1.2x) | [3] |
| MX-1 | Breast Carcinoma | Not Specified | Not Specified | Complete tumor regression noted | [4] |
| LOX | Melanoma | Intravenous | 20 mg/kg, 120 mg/kg | Antitumor activity observed | [5][6] |
| LX-1 | Lung Carcinoma | Not Specified | Not Specified | Prominent activity shown | [4] |
| CX-1 | Colon Carcinoma | Not Specified | Not Specified | Prominent activity shown | [4] |
T/C: Treatment vs. Control
Experimental Protocols
This section outlines a general protocol for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model. This protocol should be adapted based on the specific cell line, animal model, and experimental goals.
Cell Culture and Animal Models
-
Cell Lines: Human cancer cell lines (e.g., PC-3, LOX, MX-1) should be cultured in their recommended media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂). Cells should be harvested during the exponential growth phase.
-
Animal Models: Immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, are commonly used for xenograft studies. All animal procedures must be approved and conducted in accordance with the institutional animal care and use committee (IACUC) guidelines.
Tumor Implantation
-
Harvest and wash cultured cancer cells with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Resuspend the cells to the desired concentration (e.g., 1 x 10⁷ cells/mL). Cell viability should be >95% as determined by trypan blue exclusion.
-
For some cell lines, mixing the cell suspension 1:1 with Matrigel may improve tumor take rates.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
Tumor Growth Monitoring and Treatment Initiation
-
Monitor the animals regularly for tumor formation.
-
Measure tumor volume using digital calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomize animals into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
This compound Administration
-
Formulation: Prepare this compound in a suitable vehicle for either intravenous (i.v.) or oral (p.o.) administration, as indicated by preclinical studies. The vehicle used for the control group should be identical.
-
Dosage and Schedule: Based on published data, i.v. doses have ranged from 20 mg/kg to 120 mg/kg in mice.[6] The treatment schedule should be defined (e.g., once daily, weekly).
-
Administration:
-
Intravenous (i.v.): Administer the formulated drug via tail vein injection.
-
Oral (p.o.): Administer the formulated drug using oral gavage.
-
Efficacy and Toxicity Assessment
-
Continue to measure tumor volume and body weight throughout the study.
-
Monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
The primary efficacy endpoint is often tumor growth inhibition. Secondary endpoints can include survival analysis.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizations
Mechanism of Action: Tasidotin's Effect on Microtubule Dynamics
Tasidotin functions by disrupting the normal dynamics of microtubules, which are essential for forming the mitotic spindle during cell division. It suppresses the dynamic instability at the plus ends of microtubules.[1][2] This suppression prevents proper chromosome segregation, leading to an arrest in the M-phase of the cell cycle and ultimately inducing apoptosis.
Caption: Tasidotin's mechanism of action leading to mitotic arrest.
Experimental Workflow: In Vivo Xenograft Study
The following diagram illustrates a typical workflow for an in vivo xenograft study evaluating this compound.
Caption: Workflow for a Tasidotin xenograft efficacy study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanism of action of the microtubule-targeted antimitotic depsipeptide tasidotin (formerly ILX651) and its major metabolite tasidotin C-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacokinetics in mice implanted with xenografted tumors after intravenous administration of tasidotin (ILX651) or its carboxylate metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Tasidotin Hydrochloride in PANC-1 Pancreatic Cancer Xenografts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Tasidotin Hydrochloride in a PANC-1 pancreatic cancer xenograft model. The included protocols and data are intended to guide researchers in the replication and further investigation of the anti-tumor effects of this compound.
Introduction
This compound is a synthetic pentapeptide derivative of dolastatin-15 that has demonstrated anti-tumor activity in various preclinical cancer models.[1] Its mechanism of action involves the disruption of microtubule dynamics by inhibiting their nucleation or elongation, which ultimately leads to cell cycle arrest and apoptosis.[1] The PANC-1 cell line, derived from a human pancreatic epithelioid carcinoma, is a widely used model in pancreatic cancer research due to its aggressive nature and representation of key genetic mutations found in human pancreatic ductal adenocarcinoma.[2][3][4] This document outlines the in vivo administration of this compound in a PANC-1 xenograft model and provides detailed protocols for the key experimental procedures.
Quantitative Data Summary
The following tables summarize the quantitative data from a representative study evaluating the efficacy of this compound in a PANC-1 pancreatic cancer xenograft model.
Table 1: Dosing and Administration of this compound
| Compound | Dosage (mg/kg/day) | Administration Route | Dosing Schedule |
| This compound | 80, 120, 150 | Intravenous (IV) | 3 times per week for 3 weeks |
Data compiled from a study on the in vivo antitumor effect of Tasidotin HCl.[1]
Table 2: Anti-Tumor Efficacy of this compound in PANC-1 Xenografts
| Dosage (mg/kg/day) | Tumor Growth Inhibition (%) |
| 80 | 70 |
| 120 | ~75 |
| 150 | 78 |
Tumor growth inhibition was calculated when the median tumor size in the control group reached 1000 mm³.[1]
Experimental Protocols
PANC-1 Cell Culture
This protocol describes the standard procedure for culturing PANC-1 cells to be used for tumor implantation.
Materials:
-
PANC-1 cell line (ATCC® CRL-1469™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
0.25% Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thaw a cryopreserved vial of PANC-1 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cells at 1,000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Seed the cells into a T-75 culture flask.
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them by first washing with PBS, then detaching with 0.25% Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed into new flasks at a 1:4 or 1:6 split ratio.[5]
PANC-1 Xenograft Model Establishment
This protocol details the subcutaneous implantation of PANC-1 cells into immunodeficient mice to establish tumors.
Materials:
-
PANC-1 cells, harvested during the exponential growth phase
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, pH 7.4
-
1 mL syringes with 27-gauge needles
-
Calipers
Procedure:
-
Harvest PANC-1 cells from culture flasks as described in Protocol 3.1.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.[6]
-
Anesthetize the mice according to institutional guidelines.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ PANC-1 cells) into the right flank of each mouse.[4]
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Initiate treatment when the median tumor volume reaches approximately 150-200 mm³.[1]
This compound Administration
This protocol outlines the intravenous administration of this compound to the tumor-bearing mice.
Materials:
-
This compound
-
Sterile vehicle solution (e.g., saline or as specified by the manufacturer)
-
Appropriate sized syringes and needles for intravenous injection
-
Animal restrainer
Procedure:
-
Prepare the this compound solution in the appropriate vehicle at the desired concentrations (80, 120, and 150 mg/kg/day).[1]
-
Gently restrain the mouse, allowing access to the tail vein.
-
Administer the prepared this compound solution via intravenous injection into the lateral tail vein.
-
Follow the dosing schedule of three times per week for a duration of three weeks.[1]
-
Monitor the animals for any signs of toxicity, including weight loss and changes in behavior, throughout the treatment period.
-
Continue to measure tumor volumes regularly to assess the anti-tumor efficacy of the treatment.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound administration in PANC-1 xenografts.
This compound Mechanism of Action
Caption: Simplified signaling pathway of Tasidotin's effect on microtubule dynamics.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. PANC-1. Culture Collections [culturecollections.org.uk]
- 6. Inhibition of Cell Proliferation and Growth of Pancreatic Cancer by Silencing of Carbohydrate Sulfotransferase 15 In Vitro and in a Xenograft Model | PLOS One [journals.plos.org]
Application Notes and Protocols: Investigating the Resistance of H460 Non-Small Cell Lung Cancer Models to Tasidotin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasidotin Hydrochloride (formerly ILX651) is a synthetic analog of the marine depsipeptide dolastatin 15. As a microtubule-targeting agent, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in susceptible cancer cells. While showing promise in various solid tumors, preclinical data suggests that the H460 non-small cell lung cancer (NSCLC) cell line exhibits resistance to Tasidotin. This document provides a comprehensive set of protocols to investigate and characterize the mechanisms of this resistance. Understanding these mechanisms is crucial for developing strategies to overcome them and potentially broaden the therapeutic utility of Tasidotin.
These application notes will guide researchers through a systematic approach, from initial cytotoxicity assessment to in-depth analysis of potential resistance mechanisms, including the role of drug efflux pumps and alterations in apoptotic signaling pathways.
Data Presentation: Characterizing Tasidotin Resistance in H460 Cells
A critical first step in studying drug resistance is to quantify the level of resistance. The following tables are designed to structure the data obtained from the experimental protocols outlined in this document.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (nM) | Resistance Fold |
| H460 | To be determined | To be determined |
| Sensitive NSCLC Control (e.g., A549) | To be determined | 1 (Reference) |
| Tasidotin-Resistant H460 (if developed) | To be determined | To be determined |
IC50 values should be determined experimentally using the protocol provided below. The Resistance Fold is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive control cell line.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| H460 | Vehicle Control | |||
| Tasidotin (IC50) | ||||
| Tasidotin (2x IC50) | ||||
| Sensitive Control | Vehicle Control | |||
| Tasidotin (IC50) | ||||
| Tasidotin (2x IC50) |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| H460 | Vehicle Control | ||
| Tasidotin (IC50) | |||
| Tasidotin (2x IC50) | |||
| Sensitive Control | Vehicle Control | ||
| Tasidotin (IC50) | |||
| Tasidotin (2x IC50) |
Table 4: In Vivo Efficacy of this compound in H460 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 0 | |
| Tasidotin (Dose 1) | ||
| Tasidotin (Dose 2) | ||
| Positive Control (e.g., Cisplatin) |
Experimental Protocols
Cell Culture
-
Cell Line: NCI-H460 (human non-small cell lung cancer).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain exponential growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed H460 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of Tasidotin on cell cycle progression.
-
Cell Treatment: Seed H460 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by Tasidotin.
-
Cell Treatment: Treat H460 cells in 6-well plates with this compound at IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each sample.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This protocol examines the expression of key proteins involved in apoptosis.
-
Protein Extraction: Treat H460 cells as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
In Vivo H460 Xenograft Model for Resistance Studies
This protocol evaluates the in vivo efficacy of Tasidotin and confirms the resistance of H460 tumors.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ H460 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).
-
Drug Administration: Administer this compound (at clinically relevant doses, if known, or at a range of doses determined from preliminary studies), a vehicle control, and a positive control (e.g., cisplatin) via an appropriate route (e.g., intraperitoneal or oral) according to a defined schedule (e.g., daily for 5 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow to investigate Tasidotin resistance in H460 models.
Caption: Potential alterations in the intrinsic apoptotic pathway leading to resistance.
Application Notes and Protocols for Tasidotin Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasidotin hydrochloride is a synthetic pentapeptide derivative of the natural marine product dolastatin-15.[1][2] It functions as a microtubule-targeting agent, exhibiting potent antimitotic and antitumor activity.[1][3] These characteristics make it a compound of significant interest in cancer research and drug development. In cell culture experiments, tasidotin serves as a valuable tool for studying the effects of microtubule disruption on cellular processes such as cell cycle progression, proliferation, and apoptosis.
Tasidotin is intracellularly metabolized to a more potent pentapeptide, P5 (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline), which is also found in dolastatin 15.[2][4] This conversion is believed to be carried out by the enzyme prolyl oligopeptidase.[2][4] P5 is a more potent inhibitor of tubulin polymerization than its parent compound.[2][4] Subsequently, P5 can be further degraded to P4 (N,N-dimethylvalyl-valyl-N-methylvalyl-proline) and proline, which have little to no antitubulin activity.[2][4] The balance of these metabolic steps can influence the overall cytotoxicity of tasidotin in different cell lines.[4]
These application notes provide detailed protocols for the preparation and use of this compound in various cell culture-based assays.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MCF-7/GFP | Breast Carcinoma | Proliferation | 63 | [3][5] |
| MCF-7/GFP | Breast Carcinoma | Mitotic Arrest | 72 | [3][5] |
| MDA-MB-435 | Melanoma | Proliferation | 4 | [4] |
| HS 578-T | Breast Carcinoma | Proliferation | 200 | [4] |
| CCRF-CEM | Leukemia | Proliferation | Varies | [4] |
| SR | Leukemia | Proliferation | Varies | [4] |
| HL-60 (TB) | Leukemia | Proliferation | Varies | [4] |
| K-562 | Leukemia | Proliferation | Varies | [4] |
| MOLT-4 | Leukemia | Proliferation | Varies | [4] |
| RPMI-8226 | Leukemia | Proliferation | Varies | [4] |
| CA46 | Burkitt Lymphoma | Proliferation | Varies | [4] |
Note: IC50 values can vary between experiments and laboratories due to differences in cell culture conditions, assay methods, and drug batch purity.
Table 2: Effects of this compound on Microtubule Organization in MCF-7/GFP Cells
| Concentration (nM) | Observed Effect on Mitotic Spindles | Observed Effect on Interphase Microtubules | Reference |
| 37 | Some abnormal multipolar spindles; shorter bipolar spindles with loosely congressed chromosomes. | Normal fine filamentous microtubule organization. | [5] |
| 76 | Increased percentage of abnormal multipolar spindles. | Cells rounded, microtubule networks begin to depolymerize. | [5] |
| 300 - 760 | Predominantly abnormal multipolar spindles. | Significant depolymerization of microtubule networks; some multinucleated cells observed. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the required amount of this compound and DMSO. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 734.0 g/mol , you would need 7.34 mg of the compound dissolved in 1 mL of DMSO.
-
Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex or gently warm the solution (if necessary) until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on cell viability and proliferation using a colorimetric MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI 1640 with 5-10% FBS)[4]
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge to pellet.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is indicative of mitotic arrest.
Protocol 4: Immunofluorescence Staining for Microtubule Organization
This protocol allows for the visualization of this compound's effects on the microtubule network within cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Glass coverslips in cell culture plates
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Triton X-100 solution (0.1% in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a cell culture plate and allow them to attach.
-
Treat the cells with different concentrations of this compound for the desired duration (e.g., 20 hours).[5]
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a cell viability (MTT) assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Intracellular activation and deactivation of tasidotin, an analog of dolastatin 15: correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15: Correlation with Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tasidotin Hydrochloride Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Tasidotin Hydrochloride, particularly concerning the development of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic peptide analog of the marine natural product dolastatin 15. It functions as a microtubule-targeting agent.[1] Its primary mechanism involves the inhibition of tubulin polymerization and the suppression of microtubule dynamics.[2][3] This disruption of microtubule function leads to a block in the G2/M phase of the cell cycle, ultimately inducing apoptosis in cancer cells.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of this acquired resistance?
Acquired resistance to microtubule-targeting agents like this compound can arise from several molecular changes within the cancer cells. The most common mechanisms include:
-
Target-Based Resistance:
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β-Tubulin Mutations: Mutations in the genes encoding β-tubulin, the direct target of tasidotin, can alter the drug-binding site, thereby reducing the drug's efficacy.
-
Altered Tubulin Isotype Expression: Overexpression of certain β-tubulin isotypes, particularly βIII-tubulin, has been linked to resistance to various microtubule-targeting drugs.
-
-
Reduced Intracellular Drug Concentration:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump tasidotin out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[4][5]
-
-
Activation of Pro-Survival Signaling Pathways:
-
Cancer cells can activate alternative signaling pathways to bypass the apoptotic signals induced by tasidotin. These may include the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, which promote cell survival and proliferation.
-
Q3: How can I confirm if my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the IC50 of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in my cell line.
Potential Cause & Troubleshooting Steps:
-
Selection of a resistant population: Continuous exposure to a drug can lead to the selection and expansion of a subpopulation of cells that are inherently less sensitive.
-
Recommendation: Perform a dose-response assay to confirm the shift in IC50. If resistance is confirmed, consider the following investigations.
-
-
Upregulation of ABC transporters (e.g., P-glycoprotein):
-
Experiment: Perform a Western blot or qPCR to assess the expression levels of P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) in your resistant cell line compared to the parental line.
-
Solution: If overexpression of an ABC transporter is confirmed, consider co-treatment with a known inhibitor of that transporter (e.g., verapamil or cyclosporine A for P-gp) to see if sensitivity to tasidotin is restored.
-
-
Alterations in the drug target (β-tubulin):
-
Experiment: Sequence the β-tubulin genes in your resistant cell line to identify potential mutations. Perform a Western blot to check for changes in the expression of different β-tubulin isotypes, especially βIII-tubulin.
-
Solution: If a specific mutation is identified, it might be challenging to overcome with tasidotin alone. Consider combination therapies with agents that have a different mechanism of action. If βIII-tubulin is overexpressed, agents that bind to the colchicine site on tubulin might be more effective.
-
Issue 2: My this compound treatment is no longer inducing G2/M arrest and apoptosis.
Potential Cause & Troubleshooting Steps:
-
Activation of pro-survival signaling pathways: The resistant cells may have activated pathways that counteract the pro-apoptotic signals from tasidotin.
-
Experiment: Use phospho-specific antibodies to perform a Western blot analysis of key proteins in survival pathways like Akt (p-Akt), ERK (p-ERK), and mTOR (p-mTOR).
-
Solution: If a specific pathway is activated, consider a combination therapy with an inhibitor of that pathway (e.g., a PI3K inhibitor or a MEK inhibitor) alongside this compound.
-
Data Presentation
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Description | IC50 of this compound (nM) | Fold Resistance |
| Parental MCF-7 | Human breast adenocarcinoma | 10 | - |
| MCF-7/Tas-R | Tasidotin-resistant MCF-7 | 150 | 15 |
| Parental A549 | Human lung carcinoma | 25 | - |
| A549/Tas-R | Tasidotin-resistant A549 | 400 | 16 |
Note: These are example values to illustrate the concept of acquired resistance. Actual values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium in a stepwise manner (e.g., IC20, IC40, up to the IC50 and higher). Allow the cells to acclimate and resume normal proliferation at each new concentration.
-
Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-20 fold) than the initial IC50.
-
Characterization: Regularly assess the IC50 of the resistant cell line to confirm the stability of the resistant phenotype. The resistant cell line should be maintained in a continuous low dose of this compound to prevent reversion.
Protocol 2: Assessment of P-glycoprotein (P-gp) Expression by Western Blot
-
Protein Extraction: Lyse both the parental and the tasidotin-resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each cell line onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for P-glycoprotein (ABCB1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Compare the intensity of the P-gp band between the parental and resistant cell lines. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
References
- 1. Exploring new Horizons in overcoming P-glycoprotein-mediated multidrug-resistant breast cancer via nanoscale drug delivery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of sensitivity and resistance of breast cancer cell lines to anti-cancer drugs using GR metrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular characterisation of isogenic taxane resistant cell lines identify novel drivers of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Managing neutropenia as a side effect of Tasidotin Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing neutropenia as a side effect of Tasidotin Hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic peptide analog of the antimitotic depsipeptide dolastatin 15.[1] Its primary mechanism of action is the inhibition of microtubule assembly and dynamics.[1] By disrupting microtubule function, Tasidotin arrests cells in the G2/M phase of the cell cycle, leading to apoptosis.[1] It has been shown to suppress microtubule dynamic instability at concentrations lower than those required to inhibit microtubule polymerization.[2]
Q2: Why is neutropenia a common side effect of this compound?
As a microtubule-targeted agent, Tasidotin affects rapidly dividing cells.[3] This includes hematopoietic progenitor cells in the bone marrow, which are responsible for producing neutrophils. By disrupting the mitotic spindles in these precursor cells, Tasidotin can lead to decreased neutrophil production, resulting in neutropenia.[3][4]
Q3: At what point during treatment does neutropenia typically occur with Tasidotin?
In clinical studies, the nadir (lowest point) of the neutrophil count typically occurred around day 14 of a treatment cycle.[5]
Q4: Is the neutropenia induced by Tasidotin reversible?
Yes, the neutropenia observed with Tasidotin in clinical trials was typically brief and manageable.[5] Discontinuation or dose reduction of the drug generally leads to the recovery of neutrophil counts.[4]
Q5: How is the severity of neutropenia graded in a research or clinical setting?
The severity of neutropenia is most commonly graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[4][6][7] The grading is based on the Absolute Neutrophil Count (ANC).
Data Presentation
Table 1: Grading of Neutropenia (CTCAE v5.0) [4][6][7]
| Grade | Absolute Neutrophil Count (ANC) Cells/mm³ | Description |
| 1 | < LLN - 1500 | Mild |
| 2 | 1000 - < 1500 | Moderate |
| 3 | 500 - < 1000 | Severe |
| 4 | < 500 | Life-threatening |
LLN = Lower Limit of Normal
Table 2: Incidence of Neutropenia in a Phase I Clinical Trial of this compound (Weekly Administration for 3 Weeks Every 28 Days) [5][6]
| Dose Level (mg/m²) | Number of Patients | Incidence of Grade 3/4 Neutropenia |
| 7.8 | 3 | 0 |
| 15.6 | 3 | 0 |
| 23.4 | 3 | 0 |
| 35.1 | 6 | 1 (Grade 3) |
| 46.8 | 9 | 2 (Grade 3) |
| 62.2 | 6 | 4 (3 Grade 3, 1 Grade 4) |
Troubleshooting Guides
Issue: Unexpectedly high levels of neutropenia in an in vivo animal model.
-
Possible Cause 1: Dosing error.
-
Troubleshooting Step: Double-check all calculations for dose preparation and administration volume. Ensure the correct concentration of this compound was used.
-
-
Possible Cause 2: Animal strain sensitivity.
-
Troubleshooting Step: Review literature for known sensitivities of the specific animal strain to microtubule inhibitors. Consider a pilot study with a dose de-escalation to establish the maximum tolerated dose (MTD) in your specific model.
-
-
Possible Cause 3: Compromised animal health.
-
Troubleshooting Step: Ensure animals are sourced from a reputable vendor and are free of underlying infections or health issues that could exacerbate myelosuppression.
-
Issue: High variability in neutrophil counts between experimental animals.
-
Possible Cause 1: Inconsistent drug administration.
-
Troubleshooting Step: Standardize the administration technique (e.g., intravenous, intraperitoneal) and ensure all personnel are proficient in the method.
-
-
Possible Cause 2: Biological variability.
-
Troubleshooting Step: Increase the number of animals per group to improve statistical power and account for individual differences in drug metabolism and hematopoietic response.
-
-
Possible Cause 3: Timing of blood collection.
-
Troubleshooting Step: Ensure that blood samples for complete blood counts (CBCs) are collected at the same time point relative to drug administration for all animals.
-
Experimental Protocols
Protocol 1: In Vitro Myelotoxicity Assessment using Colony-Forming Unit (CFU) Assay
This assay assesses the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.
-
Materials:
-
Human or animal bone marrow mononuclear cells (BMMCs)
-
Methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines (e.g., G-CSF, GM-CSF, IL-3, SCF, EPO)
-
This compound stock solution
-
Culture dishes (35 mm)
-
Incubator (37°C, 5% CO₂)
-
-
Methodology:
-
Prepare a serial dilution of this compound in the methylcellulose medium.
-
Add BMMCs to each concentration of the drug-containing medium.
-
Plate the cell-medium mixture into 35 mm culture dishes in duplicate or triplicate.
-
Incubate the plates for 14 days at 37°C in a humidified incubator with 5% CO₂.
-
Following incubation, count the number of colonies (e.g., CFU-GM, BFU-E) under an inverted microscope.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits colony formation by 50%) to determine its myelotoxic potential.[2]
-
Protocol 2: Monitoring Neutropenia in a Preclinical Animal Model
-
Materials:
-
Experimental animals (e.g., mice, rats)
-
This compound formulation for in vivo administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Hematology analyzer
-
-
Methodology:
-
Establish a baseline complete blood count (CBC) for each animal before the start of the experiment.
-
Administer this compound according to the planned dosing schedule and route.
-
Collect blood samples at predetermined time points (e.g., daily, every other day, weekly) following drug administration. It is crucial to monitor frequently around the expected nadir (around day 14 for similar compounds).[5]
-
Perform a CBC with differential on each blood sample to determine the absolute neutrophil count (ANC).
-
Record and analyze the ANC data to determine the onset, nadir, and recovery of neutropenia.
-
Grade the severity of neutropenia according to the CTCAE guidelines (adapted for the specific animal model if necessary).
-
Visualizations
References
- 1. A Physiological Model of Granulopoiesis to Predict Clinical Drug Induced Neutropenia from in vitro Bone Marrow Studies: With Application to a Cell Cycle Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles for in vitro myelotoxicity tests in preclinical drug development and clinical trial planning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tasidotin HCl (Genzyme) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current management of chemotherapy-induced neutropenia in adults: key points and new challenges: Committee of Neoplastic Supportive-Care (CONS), China Anti-Cancer Association Committee of Clinical Chemotherapy, China Anti-Cancer Association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacokinetic study of this compound (ILX651), a third-generation dolastatin-15 analogue, administered weekly for 3 weeks every 28 days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dctd.cancer.gov [dctd.cancer.gov]
Technical Support Center: Mitigating Cardiovascular Toxicity of Dolastatin Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cardiovascular toxicity associated with dolastatin analogues during preclinical and clinical research.
Troubleshooting Guides
Issue: Unexpected Cardiovascular Liabilities Observed in Preclinical Studies
Researchers may encounter unforeseen cardiovascular adverse events during in vitro or in vivo studies of dolastatin analogues. The following table summarizes reported cardiovascular adverse events for antibody-drug conjugates (ADCs) with dolastatin analogue payloads, based on real-world data from the FDA Adverse Event Reporting System (FAERS). This data can help researchers anticipate and interpret potential cardiotoxicities.
Table 1: Reported Cardiovascular Adverse Events for ADCs with Dolastatin Analogue (MMAE) Payloads
| Adverse Event Category | Brentuximab Vedotin (MMAE Payload) | Polatuzumab Vedotin (MMAE Payload) | Enfortumab Vedotin (MMAE Payload) |
| Cardiac Failure | Strongest potential association[1] | Signal detected[2] | - |
| Cardiomyopathy | Signal detected[3] | - | Signal detected[1] |
| Tachyarrhythmia | Signal detected (ROR 7.06)[3] | Ventricular tachyarrhythmias signal detected[1] | - |
| Sinus Tachycardia | Signal detected (ROR 6.18)[3] | - | - |
| Tachycardia | Signal detected (ROR 2.76)[3] | - | - |
| Ventricular Hypokinesia | Signal detected (ROR 7.59)[3] | - | - |
| Acute Coronary Syndrome | Signal detected (ROR 4.02)[3] | - | - |
| Pericardial Effusion | Signal detected (ROR 4.32)[3] | - | - |
| Cardiopulmonary Failure | Signal detected (ROR 4.44)[3] | - | - |
| Embolic/Thrombotic Events | - | - | Signal detected[1] |
ROR: Reporting Odds Ratio. A signal is detected if the ROR is statistically significant. Data is derived from pharmacovigilance studies and indicates a potential association that requires further investigation.
Troubleshooting Steps:
-
Review Dosing and Exposure: Ensure that the concentrations of the dolastatin analogue used in experiments are clinically relevant and that exposure times are appropriate.
-
In Vitro Assessment: If cardiotoxicity is observed in vivo, conduct in vitro assessments using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to investigate direct effects on cardiac cells.
-
Vascular Endothelial Cell Assays: Given the vascular-disrupting properties of dolastatins, perform assays on human umbilical vein endothelial cells (HUVECs) or other endothelial cell lines to assess endothelial dysfunction, apoptosis, and barrier integrity.
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Consider Co-administered Agents: If the dolastatin analogue is part of a combination therapy, evaluate the potential for drug-drug interactions that could exacerbate cardiotoxicity.
-
Implement Monitoring: In in vivo studies, implement cardiovascular monitoring, including echocardiography, electrocardiography (ECG), and measurement of cardiac biomarkers like troponin.
Frequently Asked Questions (FAQs)
Q1: What are the known cardiovascular toxicities of dolastatin analogues?
A1: Dolastatin analogues, particularly when used as payloads in antibody-drug conjugates (ADCs), have been associated with cardiovascular adverse events.[1][4] Clinical data has identified signals for cardiac failure, cardiomyopathy, tachyarrhythmias, and other cardiac disorders for ADCs containing the dolastatin analogue monomethyl auristatin E (MMAE).[1][2][3] It is important to note that the cardiotoxicity risk may vary between different dolastatin analogues and is influenced by the overall ADC design, including the target antigen and linker stability.[5]
Q2: What is the proposed mechanism of cardiovascular toxicity for dolastatin analogues?
A2: The primary mechanism of action for dolastatin analogues is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6] However, microtubules are also essential for the structure and function of non-dividing cells like cardiomyocytes and vascular endothelial cells. Disruption of the microtubule network in these cells can lead to impaired contractility, endothelial dysfunction, and apoptosis, contributing to cardiotoxicity.[6] Additionally, some dolastatin analogues exhibit vascular-disrupting agent (VDA) properties, which can lead to a rapid shutdown of tumor blood vessels but may also affect normal vasculature, potentially causing cardiovascular events.[7]
Q3: Are there any strategies to mitigate the cardiovascular toxicity of dolastatin analogues?
A3: Currently, there are no specific approved agents to mitigate dolastatin analogue-induced cardiotoxicity. However, general cardioprotective strategies used for other chemotherapeutic agents may be considered in a research setting. These include:
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Co-administration with Cardioprotective Agents: Preclinical studies could explore the use of agents like dexrazoxane (an iron chelator) or statins, which have shown some benefit in reducing cardiotoxicity from other anticancer drugs, although their efficacy for dolastatin analogues is not established.[8]
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Structural Modification of Analogues: Medicinal chemistry efforts can focus on designing novel dolastatin analogues with a wider therapeutic window, aiming to retain potent antitumor activity while reducing off-target effects on cardiovascular cells.
-
Advanced Drug Delivery Systems: Encapsulating dolastatin analogues in nanoparticles or developing next-generation ADCs with improved tumor targeting and payload release profiles could limit systemic exposure and reduce cardiovascular toxicity.[9]
-
Careful Patient Selection and Monitoring: In a clinical context, identifying patients with pre-existing cardiovascular risk factors and implementing rigorous cardiac monitoring can help manage potential cardiotoxic events.[7]
Q4: What in vitro assays are recommended for assessing the cardiotoxicity of dolastatin analogues?
A4: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant in vitro model for preclinical cardiotoxicity assessment.[10] Recommended assays include:
-
Cell Viability and Apoptosis Assays: To determine the cytotoxic effects of the dolastatin analogue on cardiomyocytes.
-
Contractility and Electrophysiology Assays: Using platforms like impedance sensing or multi-electrode arrays (MEAs) to assess effects on cardiomyocyte beating rate, amplitude, and electrical activity.
-
High-Content Imaging: To visualize changes in cardiomyocyte morphology, cytoskeletal organization (including microtubules and sarcomeres), and markers of cellular stress.
-
Endothelial Cell Assays: To evaluate the impact on vascular endothelial cells, including barrier function, migration, and tube formation assays.
Q5: What in vivo models are suitable for studying the cardiovascular toxicity of dolastatin analogues?
A5: Rodent models, such as mice and rats, are commonly used for in vivo assessment of chemotherapy-induced cardiotoxicity. Key assessments in these models include:
-
Echocardiography: To measure cardiac function, including left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions.
-
Electrocardiography (ECG): To detect arrhythmias and other electrical abnormalities.
-
Serum Biomarkers: Measurement of cardiac troponins (cTnI, cTnT) and brain natriuretic peptide (BNP) to detect myocardial injury.
-
Histopathology: Microscopic examination of heart tissue to identify cardiomyocyte damage, fibrosis, and inflammation.
-
Blood Pressure Monitoring: To assess for hypertension or hypotension, which can be associated with vascular-disrupting effects.
Experimental Protocols
Protocol 1: In Vitro Cardiotoxicity Assessment using hiPSC-CMs
Objective: To evaluate the direct effects of a dolastatin analogue on the viability, contractility, and electrophysiology of human cardiomyocytes.
Methodology:
-
Cell Culture:
-
Culture hiPSC-CMs according to the manufacturer's instructions on fibronectin-coated plates.
-
Allow cells to form a synchronously beating monolayer.
-
-
Compound Treatment:
-
Prepare a dilution series of the dolastatin analogue in the appropriate cell culture medium.
-
Treat the hiPSC-CMs with the compound for various time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
-
Viability Assessment:
-
Use a commercially available cell viability assay (e.g., MTT, CellTiter-Glo®) to measure cell viability at each concentration and time point.
-
-
Contractility and Electrophysiology Assessment (using an impedance-based system):
-
Plate hiPSC-CMs on specialized impedance-sensing plates (e.g., xCELLigence RTCA Cardio).
-
After compound addition, continuously monitor cell index, beating rate, and amplitude.
-
-
Data Analysis:
-
Calculate IC50 values for cytotoxicity.
-
Analyze changes in beating rate and amplitude over time and across different concentrations.
-
Identify any arrhythmic events.
-
Protocol 2: In Vivo Cardiotoxicity Assessment in a Rodent Model
Objective: To evaluate the in vivo cardiovascular effects of a dolastatin analogue in a mouse model.
Methodology:
-
Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6).
-
Acclimatize animals for at least one week before the start of the experiment.
-
-
Drug Administration:
-
Administer the dolastatin analogue via a clinically relevant route (e.g., intravenous injection).
-
Include a vehicle control group.
-
Dose animals according to a predetermined schedule (e.g., once weekly for four weeks).
-
-
Cardiovascular Monitoring:
-
Echocardiography: Perform baseline echocardiography before the first dose and at regular intervals throughout the study (e.g., weekly). Measure LVEF, fractional shortening, and other relevant parameters.
-
Electrocardiography: Record ECGs at baseline and at the end of the study to assess for any changes in heart rhythm or intervals.
-
-
Biomarker Analysis:
-
Collect blood samples at baseline and at the end of the study.
-
Measure serum levels of cardiac troponin I (cTnI) or T (cTnT) using a sensitive immunoassay.
-
-
Histopathology:
-
At the end of the study, euthanize the animals and collect the hearts.
-
Fix the hearts in formalin and embed in paraffin.
-
Section the hearts and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for cardiomyocyte damage, inflammation, and fibrosis.
-
-
Data Analysis:
-
Compare changes in echocardiographic parameters, ECG intervals, and biomarker levels between the treated and control groups using appropriate statistical methods.
-
Score histopathological changes.
-
Visualizations
Caption: Signaling pathway of dolastatin analogue-induced cardiotoxicity.
Caption: Workflow for preclinical cardiotoxicity assessment.
Caption: Troubleshooting logic for unexpected cardiotoxicity.
References
- 1. Cardiovascular adverse events associated with antibody-drug conjugates (ADCs): a pharmacovigilance study based on the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A real-world pharmacovigilance study of polatuzumab vedotin based on the FDA adverse event reporting system (FAERS) [frontiersin.org]
- 3. Cardiac toxicity of brentuximab vedotin: a real-word disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse cardiac events associated with antibody drug conjugates in cancer patients: a retrospective analysis on the FAERS database and randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for Mitigating Antibody-Drug Conjugate Related Adverse Events for Precision Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiotoxicity of Novel Targeted Hematological Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
Improving the aqueous solubility of Tasidotin Hydrochloride for in vitro assays
Welcome to the technical support center for Tasidotin Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in in vitro assays, with a focus on improving its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide analog of the marine depsipeptide dolastatin 15.[1] It functions as an antimitotic agent by inhibiting microtubule assembly and dynamics.[1] This disruption of microtubule function leads to a G2-M phase cell cycle arrest, ultimately inducing apoptosis in cancer cells.[1]
Q2: Is this compound soluble in water?
A2: There is some conflicting information regarding the aqueous solubility of this compound. While some sources describe it as a "water-soluble" dolastatin analog, this is often in the context of its advantages in formulation for in vivo studies compared to older, more toxic solubilizing agents.[2][3] For the purposes of preparing stock solutions for in vitro assays, it is considered poorly soluble in water and soluble in dimethyl sulfoxide (DMSO).[4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound for in vitro assays is DMSO.[4]
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q5: How should I store this compound powder and stock solutions?
A5: this compound as a solid powder should be stored at -20°C for long-term stability.[6] Stock solutions prepared in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[5][6]
Troubleshooting Guide: Improving Aqueous Solubility for In Vitro Assays
Issue: Precipitation is observed when diluting the DMSO stock solution of this compound into aqueous cell culture medium.
This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment. The following steps can help to mitigate precipitation:
Root Cause Analysis and Solutions:
-
High Final Concentration of Compound: The desired final concentration of this compound in the aqueous medium may exceed its solubility limit.
-
Solution: Determine the maximum soluble concentration in your specific cell culture medium through a solubility test. Prepare a dilution series to identify the concentration at which precipitation occurs.
-
-
Rapid Change in Solvent Polarity: Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to "crash out" of solution.
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Solution 1: Stepwise Dilution: Perform a serial dilution of the DMSO stock solution in the cell culture medium. For example, first, dilute the stock 1:10 in media, vortex gently, and then perform subsequent dilutions.[5]
-
Solution 2: Pre-warming of Media: Gently warming the cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.[1]
-
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
-
Solution: If possible, try dissolving the compound in a simpler aqueous buffer, such as Phosphate Buffered Saline (PBS), to determine its baseline aqueous solubility before moving to more complex media.
-
-
Low Temperature: Low temperatures can decrease the solubility of some compounds.
-
Solution: Ensure that all solutions are at room temperature or 37°C during the dilution process.
-
Data Presentation
Table 1: Solubility and Recommended Solvents for this compound
| Solvent/Medium | Solubility | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[4] | Preparation of high-concentration stock solutions. | The solvent of choice for initial dissolution. |
| Water | Poorly soluble[4] | Not recommended for preparing stock solutions. | May be used as a diluent for in vivo formulations. |
| Aqueous Buffers (e.g., PBS) | Very low solubility | Can be used for final dilutions if solubility is confirmed. | Test for precipitation at the desired final concentration. |
| Cell Culture Media | Limited solubility | Final working solution for in vitro assays. | Final DMSO concentration should be <0.5%.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of DMSO to add to the powder to achieve a 10 mM concentration. The molecular weight of this compound is approximately 643.3 g/mol .[2]
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution gently until the powder is completely dissolved. If necessary, brief warming to 37°C or sonication can be used to aid dissolution.[6]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5][6]
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Example for a 10 µM final concentration:
-
Dilute the 10 mM stock solution 1:100 in pre-warmed medium to create an intermediate 100 µM solution. (e.g., 2 µL of stock in 198 µL of medium).
-
Gently vortex the intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to achieve the final 10 µM concentration. (e.g., 10 µL of intermediate solution in 90 µL of medium).
-
-
Add the final working solution to your cell culture plates. Ensure the final DMSO concentration is below 0.5%.
-
Always prepare a vehicle control using the same dilution of DMSO in the cell culture medium without the compound.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's mechanism of action.
References
Optimizing Tasidotin Hydrochloride concentration for maximum therapeutic index
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Tasidotin Hydrochloride to achieve the maximum therapeutic index in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic peptide analog of the antimitotic depsipeptide dolastatin 15. Its primary mechanism of action is the inhibition of microtubule assembly and dynamics.[1] It suppresses dynamic instability at the plus ends of microtubules at concentrations significantly lower than those required to inhibit overall microtubule polymerization.[2] This disruption of microtubule function leads to a block in the G2/M phase of the cell cycle, the formation of abnormal mitotic spindles, and ultimately, apoptosis.[1][3]
Q2: How is this compound metabolized within the cell?
A2: Intracellularly, Tasidotin is hydrolyzed to form a pentapeptide, N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline (P5), which is a more potent inhibitor of tubulin polymerization but a less potent cytotoxic agent than the parent compound.[4][5] This conversion is likely mediated by the enzyme prolyl oligopeptidase.[4] P5 can be further metabolized to smaller, inactive products, including proline.[4][5] The cytotoxicity of Tasidotin correlates with its total cellular uptake and is likely negatively affected by the degradation of the active metabolite P5.[4]
Q3: What are the typical effective concentrations (IC50) of this compound in vitro?
A3: The IC50 values for this compound are in the submicromolar range and vary depending on the cancer cell line. For example, in breast carcinoma cell lines, the IC50 can range from 4 nM in the more sensitive MDA-MB-435 line to 200 nM in the less sensitive HS 578-T line.[1] It has shown potent in vitro activity against a wide variety of cancer types, including breast, ovarian, prostate, and colon carcinomas, as well as melanoma.[3][6]
Q4: What are the known toxicities associated with this compound?
A4: In clinical studies, the principal dose-limiting toxicity of this compound is neutropenia.[3][7][8] Other common nonhematologic toxicities are generally mild to moderate and include diarrhea, vomiting, and mild neurosensory symptoms.[3][7][8] Importantly, cardiovascular toxicity, which has been associated with other dolastatins, has not been a significant issue with Tasidotin.[3][7] In preclinical animal models, weight loss can be a sign of toxicity at higher doses.[1][9]
Q5: What is a recommended starting point for dosing in in vivo preclinical models?
A5: Dosing in preclinical models is dependent on the tumor type and administration route. For intravenous administration in mouse xenograft models of pancreatic cancer, dosages of 80, 120, and 150 mg/kg/day administered three times a week for three weeks have been shown to be effective and generally well-tolerated.[9] In some models, doses as high as 360 and 450 mg/kg/day for one week led to significant weight loss and mortality.[9] For oral administration in a prostate cancer xenograft model, treatment was effective at inhibiting tumor growth by 95%.[10] It is crucial to conduct a dose-escalation study to determine the maximum tolerated dose (MTD) for your specific model.
Troubleshooting Guide
Problem 1: High variability in in vitro cytotoxicity assays.
-
Possible Cause 1: Cell line sensitivity. Different cell lines exhibit varying sensitivity to this compound.[1]
-
Solution: Ensure you are using a consistent cell line and passage number for your experiments. If comparing between cell lines, be aware of their inherent differences in sensitivity.
-
-
Possible Cause 2: Drug stability. Like many peptides, this compound may be susceptible to degradation in solution.
-
Solution: Prepare fresh drug solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: P-glycoprotein (P-gp) expression. Tasidotin is a substrate for the P-glycoprotein efflux pump.[1]
-
Solution: If working with cell lines known to overexpress P-gp (e.g., NCI/ADR-RES), consider co-administration with a P-gp inhibitor to determine if efflux is affecting your results.
-
Problem 2: Lack of significant tumor growth inhibition in in vivo models.
-
Possible Cause 1: Insufficient dose. The administered dose may be below the therapeutic threshold for the specific tumor model.
-
Solution: Perform a dose-escalation study to identify a more effective dose, being mindful of the maximum tolerated dose.
-
-
Possible Cause 2: Inappropriate dosing schedule. The frequency and duration of administration may not be optimal.
-
Possible Cause 3: Tumor model resistance. The chosen xenograft model may be inherently resistant to microtubule-targeting agents.
Problem 3: Excessive toxicity observed in in vivo studies.
-
Possible Cause 1: Dose is too high. The administered dose exceeds the maximum tolerated dose (MTD) for the animal model.
-
Possible Cause 2: Formulation issues. The drug formulation may be causing adverse effects.
-
Solution: Ensure the vehicle used for drug administration is well-tolerated by the animals. Conduct a vehicle-only control group to assess any background toxicity.
-
Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-435 | Breast Carcinoma | 4 | [1] |
| HS 578-T | Breast Carcinoma | 200 | [1] |
| SK-ES1 | Ewing's Sarcoma | Not specified, but induces G2/M arrest at 160 nM | [1] |
| RH30 | Rhabdomyosarcoma | Not specified, but induces G2/M arrest at 160 nM | [1] |
| CCRF-CEM | Leukemia | 36 | [5] |
| RPMI-8226 | Leukemia | 300 | [5] |
Table 2: Summary of In Vivo Dosing and Efficacy in Xenograft Models
| Tumor Model | Administration Route | Dosing Regimen | Tumor Growth Inhibition | Reference |
| PANC-1 (Pancreatic) | Intravenous | 80, 120, 150 mg/kg/day, 3x/week for 3 weeks | 70-78% | [9] |
| MiaPaCa-2 (Pancreatic) | Intravenous | 80, 120, 150 mg/kg/day, 3x/week for 3 weeks | ≥98% | [9] |
| PC-3 (Prostate) | Oral | Not specified | 95% | [10] |
| H460 (NSCLC) | Oral | Not specified | Not effective | [10] |
Table 3: Phase I Clinical Trial Dosing and Toxicities
| Dosing Schedule | Recommended Phase II Dose | Dose-Limiting Toxicity | Other Common Toxicities | Reference |
| 30-min IV infusion weekly for 3 weeks every 4 weeks | 46.8 mg/m² | Neutropenia (at doses >46.8 mg/m²) | Diarrhea, vomiting, mild neurosensory symptoms | [3][7][8] |
Experimental Protocols
1. In Vitro Cell Proliferation Assay (MTT Assay)
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and allow them to attach. Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A). Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. Look for an accumulation of cells in the G2/M phase in the Tasidotin-treated samples.
3. In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant 1-5 x 10^6 cancer cells (resuspended in a suitable medium like Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via the desired route (e.g., intravenous or oral) according to the planned dosing schedule. The control group should receive the vehicle only.
-
Monitoring: Monitor tumor volume and body weight throughout the study.
-
Endpoint: The study endpoint can be a specific tumor volume, a predetermined time point, or when signs of excessive toxicity are observed.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups. Calculate the tumor growth inhibition (TGI) for each treatment group.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Intracellular activation and deactivation of tasidotin, an analog of dolastatin 15: correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15: Correlation with Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Phase I and pharmacokinetic study of this compound (ILX651), a third-generation dolastatin-15 analogue, administered weekly for 3 weeks every 28 days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Troubleshooting inconsistent results in Tasidotin Hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Tasidotin Hydrochloride. Our aim is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic peptide analog of the antimitotic agent dolastatin 15.[1] Its primary mechanism of action is the inhibition of tubulin polymerization and the disruption of microtubule dynamics.[1][2] This interference with the microtubule network leads to a block in the G2/M phase of the cell cycle, ultimately inducing apoptosis in cancer cells.[1][3]
Q2: How should this compound be stored?
To ensure stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For stock solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the peptide.
Q3: Is this compound metabolized in cell culture?
Yes, Tasidotin can be metabolized by intracellular enzymes to its major metabolite, Tasidotin C-carboxylate.[2][4] This metabolite is significantly more potent in inhibiting tubulin polymerization than the parent compound.[2][5] The rate and extent of this conversion can vary between different cell lines, potentially contributing to variability in experimental outcomes.
Q4: What are the typical effective concentrations of this compound in cell-based assays?
The effective concentration of this compound can vary widely depending on the cell line. Reported IC50 values (the concentration that inhibits 50% of cell growth) range from the low nanomolar to the sub-micromolar range. For example, the IC50 in the MDA-MB-435 breast cancer cell line is approximately 4 nM, while in the less sensitive HS 578-T line, it is around 200 nM.[1] In various sarcoma cell lines, the IC50 has been shown to range from 2 to 320 nM.[1]
Troubleshooting Inconsistent Results
Issue 1: High Variability in IC50 Values Across Replicate Experiments
Inconsistent IC50 values are a common challenge in cell-based assays. Several factors related to both the compound and the experimental setup can contribute to this variability.
Potential Causes and Solutions:
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Compound Stability:
-
Problem: this compound, being a peptide, can be susceptible to degradation. Improper storage or repeated freeze-thaw cycles of stock solutions can reduce its effective concentration.
-
Solution: Aliquot stock solutions into single-use vials and store them at -20°C. Prepare fresh dilutions for each experiment.
-
-
Cell Seeding Density:
-
Problem: The initial number of cells seeded can significantly impact the final assay readout and, consequently, the calculated IC50 value.
-
Solution: Maintain a consistent cell seeding density across all plates and experiments. Optimize the seeding density for each cell line to ensure logarithmic growth throughout the assay period.
-
-
Metabolism to a More Active Form:
-
Problem: Tasidotin is converted to the more potent Tasidotin C-carboxylate within cells.[2][4] Differences in metabolic activity between cell passages or even slight variations in incubation time can alter the ratio of parent compound to metabolite, leading to inconsistent results.
-
Solution: Use cells within a narrow passage number range for all experiments. Ensure precise and consistent incubation times.
-
-
Choice of Viability Assay:
-
Problem: Different cell viability assays measure different cellular parameters (e.g., metabolic activity for MTT, membrane integrity for trypan blue). The choice of assay can influence the apparent cytotoxicity.
-
Solution: Use a consistent viability assay for all experiments. Consider using a multi-parametric approach to get a more comprehensive view of cell health.
-
Issue 2: Lower Than Expected Potency (High IC50 Values)
If this compound appears less potent than anticipated, several factors could be at play, including characteristics of the cell line and the experimental conditions.
Potential Causes and Solutions:
-
P-glycoprotein (P-gp) Expression:
-
Problem: Tasidotin has been identified as a substrate for the P-glycoprotein (P-gp) efflux pump.[1] Cell lines with high levels of P-gp expression will actively pump the drug out of the cell, reducing its intracellular concentration and thus its efficacy.
-
Solution: Check the P-gp expression status of your cell line. If high, consider using a P-gp inhibitor as a positive control to confirm its role in drug resistance. Alternatively, use cell lines with low P-gp expression.
-
-
Incorrect pH of Culture Medium:
-
Problem: The activity of some drugs can be influenced by the pH of the extracellular environment. An acidic microenvironment, often found in dense cell cultures, can affect drug uptake and P-gp activity.[6]
-
Solution: Ensure the cell culture medium is properly buffered and that the pH is maintained within the optimal range for the duration of the experiment.
-
Issue 3: Inconsistent Cell Cycle Arrest or Apoptosis Results
Variability in flow cytometry data for cell cycle and apoptosis analysis can be frustrating. Precision in cell handling and staining is key to obtaining reproducible results.
Potential Causes and Solutions:
-
Cell Synchronization:
-
Problem: If studying cell cycle effects, a lack of proper cell synchronization can lead to a heterogeneous population and mask the G2/M arrest.
-
Solution: Optimize your cell synchronization protocol. Ensure that the synchronization agent is thoroughly washed out before adding this compound.
-
-
Staining Protocol:
-
Problem: Inconsistent staining with DNA dyes (like propidium iodide) or apoptosis markers (like Annexin V) can lead to variable results.
-
Solution: Adhere strictly to a validated staining protocol. Ensure correct incubation times and temperatures, and protect fluorescent dyes from light.
-
-
Time-Course of Experiment:
-
Problem: The peak of G2/M arrest and the subsequent induction of apoptosis occur over time. Analyzing cells at a single, suboptimal time point may miss the desired effect.
-
Solution: Perform a time-course experiment to determine the optimal time points for observing G2/M arrest and apoptosis in your specific cell line.
-
Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-435 | Breast Carcinoma | 4 | [1] |
| HS 578-T | Breast Carcinoma | 200 | [1] |
| SK-ES1 | Ewing's Sarcoma | 2 - 320 (range) | [1] |
| RH30 | Rhabdomyosarcoma | 2 - 320 (range) | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the optimized time period.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. glpbio.com [glpbio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15: Correlation with Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Extracellular Acidity on the Activity of P-glycoprotein and the Cytotoxicity of Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Tasidotin Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tasidotin Hydrochloride. The information is designed to help identify and minimize off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic, water-soluble pentapeptide analog of the marine depsipeptide dolastatin 15.[1] Its primary mechanism of action is the inhibition of microtubule dynamics.[2] Tasidotin and its major metabolite, tasidotin C-carboxylate, suppress the dynamic instability of microtubules by reducing the rate of shortening (disassembly) and the frequency of switching from a growth to a shortening phase.[1] This disruption of microtubule function leads to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cells.[2]
Q2: What are the known on-target and off-target effects of this compound?
The primary "off-target" effects of this compound observed in clinical settings are more accurately described as "on-target" effects in non-cancerous, rapidly dividing tissues. These toxicities are a direct consequence of the drug's mechanism of action—disrupting microtubule function in all proliferating cells, not just cancerous ones.
-
On-target effects (in cancer cells): Inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis.[2][3]
-
"Off-target" toxicities (in non-cancerous tissues):
-
Myelosuppression: The most significant dose-limiting toxicity is neutropenia, a decrease in a type of white blood cell.[4][5][6] This occurs because hematopoietic precursor cells in the bone marrow are rapidly dividing and are therefore susceptible to microtubule-disrupting agents.
-
Gastrointestinal effects: Diarrhea and vomiting have been reported.[4][5] The epithelial lining of the gastrointestinal tract has a high turnover rate, making it sensitive to antimitotic agents.
-
Neurological effects: Mild neurosensory symptoms have been observed.[4][5] While the exact mechanism is not fully elucidated, microtubules are crucial for axonal transport in neurons.
-
Cardiovascular effects: Notably, Tasidotin has not been associated with the cardiovascular toxicity seen with some other dolastatin analogs.[4][5]
-
Q3: How is this compound metabolized, and do its metabolites have activity?
Tasidotin is a prodrug that is metabolized intracellularly. The primary active metabolite is a pentapeptide known as P5 (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline).[7][8] P5 is a more potent inhibitor of tubulin polymerization than Tasidotin itself.[8] However, P5 is less cytotoxic than the parent compound, which is likely due to differences in cellular uptake.[8] P5 can be further metabolized to a tetrapeptide, P4, and proline, which have little to no antitubulin or cytotoxic activity.[7][8] Therefore, the overall cytotoxic effect of Tasidotin is a balance between its conversion to the active P5 metabolite and the subsequent degradation into inactive forms.[7][8]
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assays between different cell lines.
Possible Cause 1: Differences in cellular uptake and metabolism. The cytotoxicity of Tasidotin is correlated with its intracellular concentration and conversion to the active metabolite P5.[7]
-
Troubleshooting Steps:
-
Quantify the intracellular concentration of Tasidotin and its metabolites (P5, P4, and proline) using LC-MS/MS.
-
Compare the metabolic profiles between sensitive and resistant cell lines.
-
Possible Cause 2: Expression of drug efflux pumps. Tasidotin has been identified as a substrate for P-glycoprotein (P-gp/MDR1), a drug efflux pump that can reduce intracellular drug accumulation.[2]
-
Troubleshooting Steps:
-
Assess the expression levels of P-gp in your cell lines using techniques like Western blot or qPCR.
-
Perform a P-gp substrate assay to confirm if Tasidotin is actively transported out of the cells.
-
Co-incubate cells with a known P-gp inhibitor (e.g., verapamil) and Tasidotin to see if cytotoxicity is enhanced.
-
Problem 2: Observed cytotoxicity is lower than expected based on tubulin polymerization inhibition data.
Possible Cause: Inefficient conversion of Tasidotin to its active metabolite, P5. The intracellular enzyme prolyl oligopeptidase is likely responsible for the conversion of Tasidotin to P5.[7]
-
Troubleshooting Steps:
-
Measure the activity of prolyl oligopeptidase in your cell line.
-
Consider using cell lines known to have high prolyl oligopeptidase activity for initial screening assays.
-
Possible Cause: Rapid degradation of the active metabolite P5. The active metabolite P5 can be further degraded to inactive forms.[7][8]
-
Troubleshooting Steps:
-
Analyze the kinetics of P5 formation and degradation within the cells over time.
-
Problem 3: Difficulty in distinguishing between apoptosis and necrosis in treated cells.
Possible Cause: High concentrations of Tasidotin or prolonged exposure can lead to secondary necrosis.
-
Troubleshooting Steps:
-
Perform an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry. This allows for the differentiation of:
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analyze cells at multiple time points to capture the progression from early apoptosis to late-stage cell death.
-
Data Presentation
Table 1: Clinically Observed Toxicities of this compound (Phase I Study)
| Toxicity Type | Grade 1-2 | Grade 3 | Dose-Limiting Toxicity (DLT) at doses >46.8 mg/m² |
| Hematological | Mild Myelosuppression | Neutropenia | High incidence of neutropenia |
| Gastrointestinal | Nausea, Diarrhea, Vomiting | Diarrhea (1 patient), Vomiting (1 patient) | Not specified |
| Neurological | Mild neurosensory symptoms | None reported | Not specified |
| Cardiovascular | No evidence of cardiovascular toxicity | None reported | Not specified |
Data summarized from a Phase I clinical trial of this compound administered weekly for 3 weeks every 28 days.[4][9][10][11]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) following Tasidotin treatment.
-
Methodology:
-
Cell Preparation: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay using Annexin V and Propidium Iodide
-
Objective: To differentiate and quantify apoptotic and necrotic cells after Tasidotin treatment.
-
Methodology:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension. Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry immediately after staining.
-
P-glycoprotein (P-gp) Substrate Assay
-
Objective: To determine if this compound is a substrate of the P-gp efflux pump.
-
Methodology:
-
Cell System: Utilize a cell line that overexpresses P-gp (e.g., MDCKII-MDR1) and a parental control cell line.
-
Bidirectional Transport Assay:
-
Plate the cells on permeable supports to form a confluent monolayer.
-
Add Tasidotin to either the apical or basolateral chamber.
-
At various time points, sample the medium from the opposite chamber to measure the amount of Tasidotin that has been transported.
-
Perform the assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil or elacridar).
-
-
Analysis: Calculate the apparent permeability coefficients (Papp) in both directions. A significantly higher basolateral-to-apical transport compared to apical-to-basolateral transport, which is reduced in the presence of a P-gp inhibitor, indicates that Tasidotin is a P-gp substrate.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting high variability in cytotoxicity assays.
Caption: Experimental workflow for apoptosis vs. necrosis differentiation.
References
- 1. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AL [thermofisher.com]
- 8. kumc.edu [kumc.edu]
- 9. Phase I and pharmacokinetic study of this compound (ILX651), a third-generation dolastatin-15 analogue, administered weekly for 3 weeks every 28 days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. [PDF] Phase I and Pharmacokinetic Study of this compound (ILX651), a Third-Generation Dolastatin-15 Analogue, Administered Weekly for 3 Weeks Every 28 Days in Patients with Advanced Solid Tumors | Semantic Scholar [semanticscholar.org]
Addressing Tasidotin Hydrochloride stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues encountered with Tasidotin Hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a synthetic, water-soluble pentapeptide analog of the natural marine product dolastatin 15.[1][2] It functions as a microtubule-targeted antimitotic agent and has been evaluated in clinical trials for cancer treatment.[3] Key properties are summarized in the table below.
Q2: How should I store the lyophilized powder of this compound?
For optimal stability, the lyophilized powder should be stored in a dry, dark environment. Recommended storage temperatures are provided in the table below. It is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption, which can degrade the peptide.
Q3: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in Dimethyl Sulfoxide (DMSO) but not readily soluble in water.[1] Therefore, DMSO is the recommended solvent for preparing concentrated stock solutions.
Q4: How should I store the DMSO stock solution of this compound?
DMSO stock solutions should be stored under the conditions outlined in the table below. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q5: Can I prepare aqueous solutions of this compound?
While this compound is described as water-soluble, it is poorly soluble in water alone.[1][2] For in vivo applications, it has been formulated in an aqueous buffered solution and reconstituted with normal saline.[3] For in vitro assays, the standard practice is to dilute the DMSO stock solution into an aqueous buffer or cell culture medium to the final working concentration.
Troubleshooting Guide
This guide addresses common stability-related issues that may arise during experiments with this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation upon dilution of DMSO stock into aqueous buffer or cell culture medium. | - Poor Solubility: The final concentration in the aqueous solution may exceed the solubility limit of this compound. - pH Effects: The pH of the aqueous medium may not be optimal for solubility.[4] - Salt Concentration: High salt concentrations in the buffer or medium can sometimes lead to precipitation of peptides.[5] - Interaction with Media Components: Components in the cell culture medium, such as proteins in serum, may interact with the peptide and cause it to precipitate.[5] | - Optimize Final Concentration: Try lowering the final concentration of this compound in the working solution. - Adjust pH: If possible for your experiment, test a range of pH values for your buffer to find the optimal pH for solubility. A slightly acidic pH (e.g., 5-6) can sometimes improve the stability of peptide solutions.[3] - Pre-cool Solutions: Chill the aqueous buffer or medium before adding the DMSO stock solution. - Slow Addition: Add the DMSO stock solution dropwise to the aqueous solution while gently vortexing to ensure rapid mixing and prevent localized high concentrations. - Serum-Free Conditions: If precipitation occurs in cell culture medium containing serum, consider treating cells in serum-free medium for a short duration.[5] |
| Loss of biological activity over time in working solutions. | - Chemical Degradation: Peptides are susceptible to chemical degradation, including hydrolysis, oxidation, and deamidation, especially in aqueous solutions.[6][7] - Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware (e.g., tubes, pipette tips), reducing the effective concentration in the solution. - Photodegradation: Exposure to light can degrade light-sensitive compounds. | - Prepare Fresh Solutions: Prepare working solutions fresh for each experiment and avoid long-term storage in aqueous buffers. - Use Sterile Buffers: Use sterile, pH-controlled buffers (pH 5-6 is often recommended for peptide stability) for dilutions.[2] - Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect from light. - Use Low-Binding Plasticware: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize adsorption. - Minimize Headspace Oxygen: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen. |
| Inconsistent experimental results. | - Inaccurate Pipetting of Viscous DMSO Stock: DMSO is more viscous than water, which can lead to inaccuracies when pipetting small volumes. - Incomplete Dissolution: The compound may not be fully dissolved in the DMSO stock, leading to variability in the actual concentration. - Degradation of Stock Solution: Repeated freeze-thaw cycles or improper storage of the DMSO stock can lead to degradation. | - Use Positive Displacement Pipettes: For highly accurate pipetting of viscous DMSO solutions, consider using positive displacement pipettes. - Ensure Complete Dissolution: After adding DMSO, vortex the solution thoroughly and visually inspect to ensure there are no undissolved particles. Gentle warming or sonication can aid dissolution. - Aliquot Stock Solutions: As mentioned previously, aliquot stock solutions to minimize freeze-thaw cycles. |
Data Presentation
Table 1: Storage and Handling Summary for this compound
| Form | Solvent | Short-Term Storage | Long-Term Storage | Handling Recommendations |
| Lyophilized Powder | N/A | Dry, dark, 0 - 4°C (days to weeks)[1] | Dry, dark, -20°C (months to years)[1] | Allow vial to reach room temperature in a desiccator before opening. |
| DMSO Stock Solution | DMSO | 0 - 4°C (days to weeks)[1] | -20°C (months)[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | Aqueous Buffer / Cell Culture Medium | Not Recommended | Not Recommended | Prepare fresh for each experiment. Use sterile buffer, preferably at a slightly acidic pH. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for In Vitro Assays
Materials:
-
This compound lyophilized powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Aqueous buffer or cell culture medium (e.g., PBS, DMEM)
Procedure for Preparing a 10 mM DMSO Stock Solution:
-
Calculate Required Mass: The molecular weight of this compound is 643.30 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 6.43 mg of the compound. Adjust the mass and volume as needed for your experimental requirements.
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Dissolution: Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C for long-term storage.
Procedure for Preparing a Working Solution:
-
Thaw Stock Solution: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Based on your desired final concentration, calculate the volume of the stock solution needed.
-
Mixing: Add the calculated volume of the DMSO stock solution to your pre-warmed aqueous buffer or cell culture medium. It is recommended to add the stock solution to the aqueous diluent rather than the other way around. Mix immediately by gentle inversion or pipetting.
-
Final Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically ≤ 0.5% for cell-based assays).
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Protocol: General HPLC Method for Assessing this compound Stability
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound in solution. Method optimization will be required for specific applications.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.
-
A C18 reversed-phase column is a common starting point for peptide analysis.
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in acetonitrile.
-
A gradient elution from a low to a high percentage of Mobile Phase B is typically used to separate the parent compound from potential degradants.
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the desired solvent or buffer (e.g., DMSO, PBS, cell culture medium).
-
For a time-course stability study, incubate the solution under the desired conditions (e.g., specific temperature, light exposure).
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and, if necessary, quench any reaction and dilute it with the mobile phase to a suitable concentration for HPLC analysis. Store samples at -80°C until analysis if not analyzed immediately.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject a fixed volume of the prepared sample.
-
Run the gradient elution method.
-
Monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan of this compound).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time from a reference standard (time zero sample).
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of the remaining this compound at each time point relative to the initial time point (t=0).
-
The appearance of new peaks in the chromatogram over time may indicate the formation of degradation products.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Intracellular processing of Tasidotin.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses and resistance to Tasidotin Hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving Tasidotin Hydrochloride, with a focus on cell line-specific responses and the development of resistance.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic, water-soluble peptide analog of the antimitotic agent dolastatin-15.[1][2] Its primary mechanism involves the inhibition of microtubule assembly and the suppression of microtubule dynamics.[1][3] At concentrations lower than those needed to inhibit overall microtubule polymerization, Tasidotin suppresses the dynamic instability at the plus ends of microtubules.[3][4] This disruption of microtubule function leads to the formation of abnormal mitotic spindles, causing cells to arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis (cell death).[1][2]
Q2: My cells are showing little to no response to Tasidotin. What are the potential causes?
If you observe intrinsic or developing resistance to Tasidotin, consider the following biological mechanisms:
-
P-glycoprotein (P-gp) Efflux: Tasidotin is a known substrate of P-glycoprotein (P-gp/MDR1), an efflux pump that actively removes drugs from the cell.[1][5] Cell lines with high endogenous expression of P-gp, or those that acquire it, can exhibit significant resistance by preventing the drug from reaching its intracellular target. The NCI/ADR-RES cell line, for example, shows low accumulation of Tasidotin due to P-gp expression.[1][5]
-
Intracellular Metabolism: Tasidotin is metabolized within the cell into various products, including a pentapeptide (P5) and subsequently proline.[5][6] The rate and extent of this degradation can influence cytotoxicity, as some metabolites are less active than the parent compound.[5][6] A cell line's ability to rapidly degrade Tasidotin can be a major factor in its resistance.[5]
-
Altered Tubulin Isotypes: While not definitively shown for Tasidotin, resistance to other microtubule-targeting agents has been linked to the expression of different tubulin isotypes, such as βIII tubulin.[2] Interestingly, Tasidotin has shown potent cytotoxicity in cell lines that overexpress the βIII isotype, suggesting it may be effective against tumors resistant to other microtubule inhibitors like paclitaxel.[2]
Q3: I am observing high variability in my IC50 value determinations. What should I check?
Inconsistent IC50 values are a common issue in in vitro drug sensitivity assays.[7] Key factors that can introduce variability include:
-
Cell Seeding Density: The initial number of cells plated can significantly affect drug response. It is crucial to optimize seeding density to ensure cells remain in a logarithmic growth phase throughout the assay.[8][9][10]
-
Assay Duration: The length of drug exposure (e.g., 24, 48, or 72 hours) can yield different IC50 values.[7] Standardize the assay duration across all experiments for consistency.
-
Calculation Method: Different software and curve-fitting models can produce varying IC50 values from the same dataset.[7][11] Use a consistent analysis method for all calculations.
-
Proliferation Rate: Cell lines grow at different rates. Metrics that confound drug sensitivity with proliferation rate can be misleading.[8][9] Consider growth rate inhibition (GR) metrics for a more accurate comparison between cell lines.
-
Culture Format: Cells grown in 2D monolayers can respond differently than those in 3D spheroid cultures, with 3D cultures often showing higher resistance.[12]
Q4: How can I experimentally develop a Tasidotin-resistant cell line?
Generating a drug-resistant cell line is a valuable tool for studying resistance mechanisms. The standard method involves continuous exposure to escalating drug concentrations.[13]
-
Determine Initial IC50: First, establish the baseline sensitivity of the parental cell line by performing a dose-response assay to find the IC50.
-
Initial Exposure: Begin by treating the parental cells with Tasidotin at a concentration around their IC50.
-
Stepwise Dose Escalation: Once the cells recover and resume proliferation (e.g., reach 80% confluency), passage them and increase the Tasidotin concentration by approximately 1.5 to 2.0-fold.[13]
-
Recovery and Repeat: After 2-3 days of exposure, replace the media with drug-free media to allow for recovery. Repeat the cycle of exposure and recovery, gradually increasing the drug concentration.[13]
-
Confirmation of Resistance: Periodically, perform a cell viability assay to calculate the IC50 of the treated population. A significant increase (typically 3-fold to 10-fold or higher) compared to the parental cell line indicates the development of resistance.[13]
-
Cryopreservation: Cryopreserve cells at various stages of the selection process.[13]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of Tasidotin varies significantly across different human cancer cell lines, indicating a range of sensitivities.
| Cell Line | Cancer Type | Tasidotin IC50 (nM) | Reference |
| MDA-MB-435 | Breast Carcinoma | 4 | [1][5] |
| K562 | Erythroid Leukemia | 20 | [3] |
| CCRF-CEM | Leukemia | 36 | [5] |
| OVCAR-3 | Ovarian Carcinoma | 60 | [3] |
| HT-29 | Colon Carcinoma | 60 | [3] |
| MCF7/GFP | Breast Carcinoma | 63 | [14] |
| HS 578-T | Breast Carcinoma | 200 | [1][5] |
| RPMI-8226 | Multiple Myeloma | 300 | [5] |
| H460 | Lung Carcinoma | 500 | [3] |
| LOX | Melanoma | 1000 | [3] |
Visual Guides & Workflows
Signaling & Experimental Diagrams
Caption: Tasidotin's mechanism of action pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15: Correlation with Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular activation and deactivation of tasidotin, an analog of dolastatin 15: correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Mechanistic Showdown: Tasidotin Hydrochloride vs. Paclitaxel in Microtubule Targeting
In the landscape of cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. This guide provides a detailed mechanistic comparison between Tasidotin Hydrochloride, a third-generation dolastatin-15 analogue, and the well-established taxane, paclitaxel. We delve into their distinct effects on microtubule dynamics, present comparative preclinical data, and provide detailed experimental protocols for key assays, offering researchers, scientists, and drug development professionals a comprehensive overview of these two compounds.
Mechanism of Action: A Tale of Two Microtubule Modulators
Both this compound and paclitaxel exert their cytotoxic effects by interfering with the dynamic instability of microtubules, essential for mitotic spindle formation and cell division. However, their specific mechanisms of interaction with tubulin and subsequent impact on microtubule dynamics differ significantly.
Paclitaxel: The Stabilizer. Paclitaxel is a classic microtubule-stabilizing agent. It binds to the β-tubulin subunit within the microtubule polymer, promoting the assembly of tubulin dimers and stabilizing the microtubule structure. This hyper-stabilization prevents the normal depolymerization required for mitotic spindle function, leading to a block in the G2/M phase of the cell cycle and subsequent apoptosis.[1][2][3]
This compound: A Modulator of Dynamics. this compound, and more potently its major metabolite tasidotin C-carboxylate, also targets microtubules but with a more nuanced mechanism. While it weakly inhibits tubulin polymerization at high concentrations, its primary mode of action at lower, clinically relevant concentrations is the suppression of microtubule dynamic instability.[1] Tasidotin's effects are distinct at the plus and minus ends of the microtubules. It suppresses the shortening rate and catastrophe frequency at the plus ends, while enhancing dynamic instability at the minus ends.[1] This disruption of the precise regulation of microtubule dynamics also leads to mitotic arrest and cell death.
Quantitative Comparison of In Vitro Activity
The following tables summarize the available quantitative data for this compound and paclitaxel. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Inhibition of Cell Proliferation (IC50)
| Compound | Cell Line | IC50 (nmol/L) | Reference |
| This compound | MCF7/GFP | 63 | [1] |
| Paclitaxel | MCF-7 | ~1 - 20 | [2][4] |
Table 2: Inhibition of Mitosis (IC50)
| Compound | Cell Line | IC50 (nmol/L) | Reference |
| This compound | MCF7/GFP | 72 | [1] |
| Paclitaxel | Not directly reported as mitotic IC50, but G2/M arrest is a primary effect. |
Table 3: Inhibition of Tubulin Polymerization (IC50)
| Compound | Assay Condition | IC50 (µmol/L) | Reference |
| This compound | Purified tubulin | ~30 | [1] |
| This compound | In vitro | 10 - 20 | |
| Paclitaxel | Promotes polymerization | Not applicable (promoter) |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these drugs and the general workflows for the experimental protocols described below.
References
- 1. Cytotoxicity of Liposomal Paclitaxel in Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. advances.umw.edu.pl [advances.umw.edu.pl]
- 3. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel resistance is associated with switch from apoptotic to autophagic cell death in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Tasidotin Hydrochloride Versus Other Microtubule Inhibitors in Preclinical Models
A detailed comparative analysis of the efficacy and mechanisms of Tasidotin Hydrochloride against established microtubule-targeting agents, including taxanes and vinca alkaloids, provides valuable insights for researchers and drug development professionals. This guide synthesizes available preclinical data to offer an objective comparison of these compounds' performance, supported by experimental details.
This compound (formerly ILX651) is a synthetic pentapeptide analogue of the marine natural product dolastatin 15. It belongs to the family of microtubule-targeting agents (MTAs), a cornerstone of cancer chemotherapy for decades.[1] MTAs disrupt the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis.[1] This guide provides a head-to-head comparison of this compound with other prominent microtubule inhibitors, namely the taxanes (paclitaxel and docetaxel) and the vinca alkaloids (vincristine and vinblastine), based on available preclinical data.
Mechanism of Action: A Subtle Disruption of Microtubule Dynamics
Microtubule inhibitors are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids). Tasidotin and its analogues, while inhibiting microtubule polymerization at high concentrations, primarily act by suppressing microtubule dynamics at much lower concentrations. This subtle yet critical disruption of microtubule function is believed to be the principal mechanism behind its antiproliferative activity.
Tasidotin is intracellularly metabolized to more potent compounds, including P5 and Tasidotin C-carboxylate, which are more active inhibitors of tubulin polymerization. This suggests that Tasidotin may function as a prodrug, with its metabolites being the primary drivers of its cytotoxic effects.
Below is a diagram illustrating the distinct mechanisms of action of these microtubule inhibitors.
Caption: Mechanisms of microtubule inhibitor action.
In Vivo Antitumor Efficacy: A Comparative Analysis
A key preclinical study provides a direct comparison of the in vivo antitumor activity of this compound against various established microtubule inhibitors in several human tumor xenograft models. The data from this study is summarized in the tables below.
Pancreatic Cancer Xenograft Models
| Treatment Group | PANC-1 Model (Increase in Life Span - T/C)[1] | MiaPaCa-2 Model (Increase in Life Span - T/C)[1] |
| Tasidotin HCl | 1.7x - 1.9x | >3.2x |
| Docetaxel | 1.6x - 2.1x | 2.1x - >3.2x |
| Paclitaxel | 1.6x - 2.1x | 2.1x - >3.2x |
| Vinblastine | 1.6x - 2.1x | 2.1x - >3.2x |
| Vincristine | 1.6x - 2.1x | 2.1x - >3.2x |
| Gemcitabine | 1.4x | 1.6x |
Prostate and Non-Small Cell Lung Cancer Xenograft Models
| Treatment Group | PC-3 Prostate Cancer Model (Tumor Growth Inhibition - T/C %)[1] | H460 Non-Small Cell Lung Cancer Model (Increase in Life Span - T/C)[1] |
| Tasidotin HCl | 95% (T/C of 4.9-5.3%) | 1.2x |
| Abraxane® (nab-paclitaxel) | 91-94% (T/C of 6.1-9.4%) | Not Reported |
| Docetaxel | 91-94% (T/C of 6.1-9.4%) | 1.7x - 2.0x |
| Paclitaxel | 91-94% (T/C of 6.1-9.4%) | 1.7x - 2.0x |
| Vinca Alkaloids | Not Reported | 1.7x - 2.0x |
These results indicate that this compound demonstrates comparable or, in some cases, superior antitumor efficacy to taxanes and vinca alkaloids in these preclinical models. Notably, in the MiaPaCa-2 pancreatic cancer model, Tasidotin HCl showed a more significant increase in lifespan compared to the other tested agents.[1] However, in the H460 non-small cell lung cancer model, it was less effective than the taxanes and vinca alkaloids.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for the key experiments cited in the comparison of these microtubule inhibitors.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a drug that inhibits the growth of a cancer cell line by 50% (IC50).
References
Navigating the Landscape of Chemotherapeutic Resistance: A Comparative Analysis of Tasidotin Hydrochloride
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. This guide provides a comprehensive comparison of Tasidotin Hydrochloride with other key chemotherapeutics, focusing on the critical aspect of cross-resistance. By examining experimental data and underlying mechanisms, this document aims to illuminate the potential positioning of Tasidotin in the treatment of refractory cancers.
This compound is a synthetic analogue of the marine-derived depsipeptide dolastatin 15.[1] Like the widely used taxanes (e.g., paclitaxel, docetaxel) and vinca alkaloids (e.g., vincristine, vinblastine), Tasidotin exerts its anticancer effects by targeting microtubules, essential components of the cellular skeleton involved in cell division.[1][2] However, the emergence of drug resistance remains a significant hurdle in chemotherapy. This guide delves into the available preclinical and clinical data to assess the potential for cross-resistance between Tasidotin and other microtubule-targeting agents.
Unraveling the Mechanisms of Action and Resistance
Tasidotin's primary mechanism of action involves the inhibition of microtubule polymerization, leading to a cell cycle arrest in the G2-M phase and subsequent apoptosis (programmed cell death).[3][4] While this general mechanism is shared with other microtubule inhibitors, subtle differences in their interaction with tubulin and microtubules can influence their susceptibility to various resistance mechanisms.
Two of the most well-characterized mechanisms of resistance to microtubule-targeting agents are:
-
Overexpression of P-glycoprotein (P-gp): This efflux pump, encoded by the ABCB1 gene, actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. Taxanes and vinca alkaloids are well-known substrates of P-gp.
-
Alterations in β-tubulin isotypes: Microtubules are polymers of α- and β-tubulin. The expression of different β-tubulin isotypes, particularly the overexpression of class III β-tubulin (βIII-tubulin), has been associated with resistance to taxanes.
Cross-Resistance Profile of this compound
The potential for cross-resistance between Tasidotin and other chemotherapeutics is intrinsically linked to these resistance mechanisms. The available evidence, while not exhaustive, provides valuable insights.
P-glycoprotein-Mediated Resistance
Preclinical studies have indicated that Tasidotin is a substrate for P-glycoprotein. This suggests a potential for cross-resistance in tumors that have developed resistance to other P-gp substrates, such as taxanes and vinca alkaloids. Cancer cells that overexpress P-gp may exhibit reduced sensitivity to Tasidotin due to increased drug efflux.
Role of β-Tubulin Isotypes
Interestingly, some evidence suggests that Tasidotin may be effective in tumors that have developed resistance to taxanes through mechanisms independent of P-gp. Specifically, Tasidotin has shown potential activity in cancer models with overexpression of βIII-tubulin, a known mechanism of paclitaxel resistance. This suggests a lack of cross-resistance in this specific context and highlights a potential therapeutic niche for Tasidotin in treating taxane-refractory tumors.
A clinical case study further supports the potential for Tasidotin to overcome resistance to other microtubule inhibitors. A patient with non-small cell lung cancer who had previously failed treatment with paclitaxel, docetaxel, and vinorelbine demonstrated a partial response to Tasidotin therapy.[5] While anecdotal, this observation suggests that the mechanisms of resistance to these other agents in this patient's tumor did not confer resistance to Tasidotin.
Comparative Efficacy Data
While direct cross-resistance studies are limited, comparative efficacy studies in preclinical models provide indirect evidence of Tasidotin's activity relative to other chemotherapeutics.
| Cancer Model | This compound | Comparator Agent(s) | Outcome |
| Pancreatic Cancer Xenograft (PANC-1) | Increased life span (T/C) of 1.7x - 1.9x | Docetaxel, Paclitaxel, Vinblastine, Vincristine (T/C: 1.6x - 2.1x), Gemcitabine (T/C: 1.4x) | Similar efficacy to taxanes and vinca alkaloids; superior to gemcitabine. |
| Pancreatic Cancer Xenograft (MiaPaCa-2) | Increased life span (T/C) > 3.2x | Taxanes and Vinca Alkaloids (T/C: 2.1x - >3.2x), Gemcitabine (T/C: 1.6x) | Similar efficacy to taxanes and vinca alkaloids; superior to gemcitabine. |
| Prostate Cancer Xenograft (PC-3) | 95% tumor growth inhibition | Abraxane, Docetaxel, Paclitaxel (91-94% tumor growth inhibition) | Highly effective, comparable to taxanes. |
| Non-Small Cell Lung Carcinoma Xenograft (H460) | Increased life span (T/C) of 1.2x | Taxanes and Vinca Alkaloids (T/C: 1.7x - 2.0x) | Less effective than taxanes and vinca alkaloids in this model. |
T/C: Ratio of the median tumor volume of the treated group to the control group. A lower T/C value indicates greater antitumor activity.
Experimental Protocols
The following provides a general outline of the methodologies used in the types of preclinical studies cited in this guide.
In Vitro Cytotoxicity Assays
-
Cell Lines: A panel of human cancer cell lines, including those with known resistance mechanisms (e.g., P-gp overexpression, specific β-tubulin isotype profiles), are cultured under standard conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and exposed to a range of concentrations of this compound and comparator chemotherapeutic agents for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the concentration of drug that inhibits cell growth by 50% (IC50) is calculated.
-
Resistance Factor: The degree of resistance is often expressed as a resistance factor (RF), calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental (sensitive) cell line.
In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound and comparator drugs are administered via a clinically relevant route (e.g., intravenously or orally) at predetermined doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. The primary endpoint is often tumor growth inhibition or an increase in the lifespan of the treated animals compared to the control group.
Visualizing the Pathways
To better understand the complex interplay of factors involved in microtubule-targeted therapy and resistance, the following diagrams illustrate key concepts.
Caption: A generalized workflow for investigating cross-resistance in preclinical cancer models.
Caption: Major mechanisms contributing to resistance to microtubule-targeting chemotherapeutics.
Conclusion
The landscape of cross-resistance between this compound and other chemotherapeutics is complex and multifactorial. While its status as a P-gp substrate suggests a potential for cross-resistance with other P-gp substrates like taxanes and vinca alkaloids, emerging evidence indicates that Tasidotin may circumvent certain taxane resistance mechanisms, such as those involving βIII-tubulin overexpression.
The preclinical comparative efficacy data is encouraging, demonstrating that Tasidotin has activity comparable or superior to standard-of-care agents in several cancer models. However, the lack of extensive, direct cross-resistance studies underscores the need for further research in this area. Future studies employing isogenic cell lines with well-defined resistance mechanisms are crucial to fully elucidate the cross-resistance profile of Tasidotin and to identify the patient populations most likely to benefit from this novel agent. Such studies will be instrumental in guiding the strategic clinical development of this compound for the treatment of advanced and refractory cancers.
References
- 1. Mechanism of action of the microtubule-targeted antimitotic depsipeptide tasidotin (formerly ILX651) and its major metabolite tasidotin C-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical analysis of tasidotin HCl in Ewing's sarcoma, rhabdomyosarcoma, synovial sarcoma, and osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacokinetic study of this compound (ILX651), a third-generation dolastatin-15 analogue, administered weekly for 3 weeks every 28 days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tasidotin Hydrochloride and its Active Metabolite, Tasidotin C-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasidotin Hydrochloride (formerly ILX651) is a synthetic, third-generation analogue of the marine natural product dolastatin 15.[1] It is a pentapeptide with antineoplastic properties, developed to offer an improved safety and bioavailability profile over earlier dolastatin analogues.[1] Within the cellular environment, tasidotin acts as a prodrug, undergoing metabolic activation to its principal and more potent metabolite, Tasidotin C-carboxylate.[2][3] This guide provides a detailed comparative analysis of this compound and Tasidotin C-carboxylate, focusing on their mechanism of action, potency, and pharmacokinetic profiles, supported by experimental data and methodologies.
Chemical Structures
The chemical structures of Tasidotin and its active metabolite, Tasidotin C-carboxylate, are depicted below. The primary structural difference is the hydrolysis of the C-terminal tert-butylamide group in tasidotin to a carboxylic acid in the metabolite.[1]
| Compound | Chemical Structure |
| Tasidotin | N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-proline tert-butylamide |
| Tasidotin C-carboxylate | N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-proline |
Mechanism of Action: Microtubule Disruption
Both tasidotin and its active metabolite exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[2][3]
Signaling Pathway for Tasidotin-Mediated Mitotic Arrest
Caption: Intracellular activation and mechanism of action of Tasidotin.
Tasidotin enters the cell and is converted by prolyl oligopeptidase to its active metabolite, Tasidotin C-carboxylate. This active form then binds to tubulin, disrupting microtubule dynamics. This leads to the formation of defective mitotic spindles, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.
Comparative In Vitro Potency
The antiproliferative activity of tasidotin and the significantly greater potency of its C-carboxylate metabolite have been demonstrated in various cancer cell lines.
Inhibition of Cancer Cell Proliferation
The half-maximal inhibitory concentration (IC50) values for cell proliferation indicate the concentration of a drug required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | Tasidotin IC50 (nmol/L) | Tasidotin C-carboxylate Potency vs. Tasidotin |
| MCF7/GFP | Breast Cancer | 63[2] | 10 to 30 times more potent in altering microtubule dynamic instability[2] |
Inhibition of Tubulin Polymerization
The primary molecular target of these compounds is tubulin. Their ability to inhibit the polymerization of purified tubulin into microtubules is a key measure of their activity.
| Compound | IC50 for Tubulin Polymerization (µmol/L) |
| Tasidotin | ~30[2] |
| Tasidotin C-carboxylate | Significantly more potent than tasidotin[2][3] |
Comparative Pharmacokinetics
A Phase I clinical trial in patients with advanced solid tumors provides comparative pharmacokinetic data for tasidotin and its C-carboxylate metabolite following intravenous administration.[4]
| Parameter | This compound | Tasidotin C-carboxylate |
| Pharmacokinetic Linearity | Mildly nonlinear[4] | Linear[4] |
| Systemic Clearance | Decreased with increasing dose[5] | Not specified |
| Volume of Distribution (Vdss) | ~12 L/m²[5] | Not specified |
| Half-life (t1/2) | 26 to 45 minutes (dose-dependent)[5] | ~8 hours[5] |
| Time to Maximal Concentration (Tmax) | Not applicable (IV infusion) | 3 to 8 hours post-infusion[5] |
| Renal Excretion (% of dose) | ~13% unchanged[5] | Not specified |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
Experimental Workflow: Tubulin Polymerization Assay
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanism of action of the microtubule-targeted antimitotic depsipeptide tasidotin (formerly ILX651) and its major metabolite tasidotin C-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I and pharmacokinetic study of this compound (ILX651), a third-generation dolastatin-15 analogue, administered weekly for 3 weeks every 28 days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Synergistic Potential of Tasidotin Hydrochloride in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tasidotin hydrochloride, a synthetic analog of the marine-derived peptide dolastatin-15, has demonstrated potent antitumor activity as a single agent by disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis. While clinical and preclinical studies have primarily focused on its monotherapy efficacy, emerging research into the broader class of dolastatin analogs suggests a significant potential for synergistic effects when combined with other anticancer agents. This guide provides a comparative overview of the available data on the synergistic potential of tasidotin and related dolastatin-15 derivatives in combination therapies, offering insights for future research and drug development strategies.
Mechanism of Action: A Foundation for Synergy
This compound functions as a microtubule inhibitor.[1] It is an analog of the antimitotic depsipeptide dolastatin 15.[2] Its primary mechanism involves the inhibition of tubulin polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[2] Tasidotin is a prodrug that is converted intracellularly to a more potent pentapeptide metabolite. This metabolite is a powerful inhibitor of microtubule assembly. The subsequent breakdown of this active metabolite into a less active form serves as a deactivation pathway. The enzyme prolyl oligopeptidase is believed to be a key player in the initial activation of tasidotin.
This distinct mechanism of action, targeting the cytoskeleton, provides a strong rationale for combination therapies. By pairing tasidotin with agents that target different cellular pathways, it is possible to achieve synergistic effects, leading to enhanced tumor cell killing and potentially overcoming drug resistance.
Preclinical Evidence of Synergy with Dolastatin Analogs
While specific preclinical data on this compound in combination therapy remains limited in publicly available literature, studies on other dolastatin-15 derivatives provide compelling evidence for their synergistic potential.
One area of investigation has been the combination of dolastatin analogs with conventional chemotherapeutic agents. For instance, a study investigating the synergistic interaction of various marine-derived anticancer drugs, which include the dolastatin class of compounds, reported positive outcomes against human diffuse large cell lymphoma.[2] Although specific quantitative data for a tasidotin combination was not detailed, the findings support the hypothesis that combining microtubule inhibitors with other cytotoxic agents can lead to enhanced efficacy.
Another promising approach is the development of antibody-drug conjugates (ADCs), where a dolastatin derivative is linked to a monoclonal antibody that targets a specific tumor antigen. This strategy, in essence, is a combination therapy that delivers the potent cytotoxic agent directly to the cancer cells, thereby increasing its therapeutic index. Research has shown that ADCs utilizing dolastatin-15 derivatives can be effective in killing HER2-positive cancer cells both in vitro and in vivo.[3]
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound in combination with other anticancer agents, a series of well-defined experimental protocols are necessary.
In Vitro Synergy Assessment
-
Cell Viability and Cytotoxicity Assays:
-
Methodology: Cancer cell lines are treated with this compound, a second therapeutic agent, and the combination of both at various concentrations. Cell viability is typically assessed using assays such as MTT, XTT, or CellTiter-Glo®, which measure metabolic activity. Cytotoxicity can be measured by lactate dehydrogenase (LDH) release assays.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) for each agent alone and in combination. The synergistic, additive, or antagonistic effects are then quantified using mathematical models such as the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
Apoptosis Assays:
-
Methodology: To confirm that the enhanced cell killing is due to apoptosis, treated cells are analyzed using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
Data Analysis: A significant increase in the percentage of apoptotic cells in the combination treatment group compared to the single-agent groups indicates a synergistic induction of apoptosis.
-
In Vivo Synergy Assessment
-
Xenograft and Patient-Derived Xenograft (PDX) Models:
-
Methodology: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, mice are treated with this compound, the combination drug, the vehicle control, or the combination of both. Tumor volume and body weight are monitored regularly.
-
Data Analysis: The primary endpoint is tumor growth inhibition (TGI). Synergy is determined if the TGI in the combination group is significantly greater than the additive effect of the individual agents. Other metrics include tumor weight at the end of the study and survival analysis.
-
Signaling Pathways and Experimental Workflows
The synergistic effects of combination therapies often arise from the simultaneous targeting of multiple, often interconnected, signaling pathways. The following diagrams illustrate the mechanism of action of tasidotin and a general workflow for evaluating synergistic combinations.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating synergistic drug combinations.
Conclusion and Future Directions
While direct and extensive evidence for the synergistic effects of this compound in combination therapies is still emerging, the foundational mechanism of action and supportive data from the broader class of dolastatin analogs strongly suggest a high potential for such interactions. The disruption of microtubule dynamics by tasidotin provides a solid basis for rational combinations with a wide array of other anticancer agents, including DNA damaging agents, targeted therapies, and immunotherapies.
Future research should focus on systematic preclinical evaluations of tasidotin in combination with standard-of-care and novel therapeutics across a range of cancer types. The use of robust experimental designs and quantitative analysis of synergy will be crucial in identifying the most promising combinations for clinical development. Such studies will not only pave the way for more effective cancer treatments but also provide deeper insights into the complex interplay of cellular pathways in cancer progression and response to therapy.
References
- 1. Phase I and pharmacokinetic study of this compound (ILX651), a third-generation dolastatin-15 analogue, administered weekly for 3 weeks every 28 days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting HER2-positive cancer with dolastatin 15 derivatives conjugated to trastuzumab, novel antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Tasidotin Hydrochloride: A Comparative Guide for Combination Therapy Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical data for tasidotin hydrochloride and a framework for its evaluation in combination with other anticancer agents. While direct preclinical combination studies on tasidotin are not extensively published, this document synthesizes available data on its single-agent activity and mechanism of action, alongside established methodologies for assessing drug synergy. This information is intended to support the design and interpretation of future preclinical research into tasidotin-based combination therapies.
Introduction to this compound
This compound is a synthetic peptide analog of the antimitotic depsipeptide dolastatin 15.[1] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] Preclinical studies have demonstrated its cytotoxic activity against a range of human tumor cell lines.[4]
Preclinical Single-Agent Activity of this compound
Tasidotin has shown potent in vitro antitumor activity across various cancer types. The half-maximal inhibitory concentration (IC50) values in several human cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (nmol/L) |
| K562 | Erythroid Leukemia | 20 |
| OVCAR-3 | Ovarian Carcinoma | 60 |
| HT-29 | Colon Carcinoma | 60 |
| H460 | Lung Carcinoma | 500 |
| LOX | Melanoma | 1000 |
| MDA-MB-435 | Breast Carcinoma | 4 |
| HS 578-T | Breast Carcinoma | 200 |
Data compiled from publicly available research.[1][4]
In vivo studies have shown that tasidotin exhibits antitumor activity comparable to standard-of-care agents such as taxanes and gemcitabine in various xenograft models, including pancreatic and prostate cancer.[5]
Rationale for Combination Therapies
Combining anticancer agents with different mechanisms of action is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and reduce toxicity. As a microtubule-targeting agent, tasidotin is a rational candidate for combination with drugs that act on different cellular processes. For instance, combining a microtubule inhibitor with a DNA-damaging agent can create a synergistic effect by interfering with the trafficking of DNA repair proteins, which relies on intact microtubules.[6]
Potential Combination Partners for Tasidotin:
-
Platinum Agents (e.g., Carboplatin, Cisplatin): These agents induce DNA damage, and their efficacy may be enhanced by the disruption of DNA repair mechanisms by tasidotin.
-
Taxanes (e.g., Paclitaxel, Docetaxel): Although both are microtubule inhibitors, they have different binding sites and effects on microtubule dynamics. Combination with taxanes could lead to a more profound disruption of microtubule function.
-
Antimetabolites (e.g., Gemcitabine): Gemcitabine inhibits DNA synthesis, and its combination with a mitotic inhibitor like tasidotin could target cancer cells at different phases of the cell cycle.
Experimental Protocols for Preclinical Combination Studies
The following are generalized protocols for in vitro and in vivo evaluation of this compound in combination with other anticancer agents.
In Vitro Synergy Assessment
Objective: To determine if the combination of tasidotin and another anticancer agent results in synergistic, additive, or antagonistic effects on cancer cell proliferation.
Methodology: Combination Index (CI) Method (Chou-Talalay)
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Single-Agent Dose-Response: Determine the IC50 value for each drug (tasidotin and the combination partner) individually by treating cells with a range of concentrations for a specified duration (e.g., 72 hours).
-
Combination Treatment: Treat cells with combinations of the two drugs at a constant ratio (e.g., based on the ratio of their IC50 values) or in a matrix format (checkerboard assay).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Figure 1. A simplified workflow for assessing in vitro drug synergy.
In Vivo Combination Efficacy Study
Objective: To evaluate the in vivo antitumor efficacy of tasidotin in combination with another anticancer agent in a tumor xenograft model.
Methodology:
-
Animal Model: Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into the following groups:
-
Vehicle Control
-
Tasidotin alone
-
Combination partner alone
-
Tasidotin + Combination partner
-
-
Drug Administration: Administer drugs at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice if they show signs of excessive toxicity.
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed differences.
Signaling Pathway of this compound
Tasidotin's primary molecular target is tubulin. By binding to tubulin, it disrupts the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division. This leads to a blockage of the cell cycle at the G2/M phase, ultimately triggering apoptosis.
Figure 2. Signaling pathway of this compound.
Conclusion
While direct preclinical data on the combination of this compound with other anticancer agents is limited in the public domain, its mechanism of action as a microtubule-targeting agent provides a strong rationale for such investigations. The experimental protocols and analysis methods outlined in this guide offer a robust framework for researchers to systematically evaluate the potential of tasidotin-based combination therapies. Such studies are crucial for identifying synergistic interactions that could translate into more effective clinical treatments for cancer.
References
- 1. Dolastatins and their analogues present a compelling landscape of potential natural and synthetic anticancer drug candidates [iris.unina.it]
- 2. Phase I dose-escalating study of TAS-106 in combination with carboplatin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I and pharmacokinetic study of this compound (ILX651), a third-generation dolastatin-15 analogue, administered weekly for 3 weeks every 28 days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microtubule-targeting agents augment the toxicity of DNA-damaging agents by disrupting intracellular trafficking of DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Tasidotin Hydrochloride
For Immediate Implementation by Laboratory Personnel
The proper disposal of Tasidotin Hydrochloride, a potent cytotoxic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to these procedural guidelines is mandatory to mitigate risks of exposure and ensure regulatory compliance. This document provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound and all associated contaminated materials.
I. Immediate Safety and Handling Precautions
All personnel handling this compound must be trained in the management of cytotoxic compounds. Personal Protective Equipment (PPE) is mandatory and includes, but is not limited to, two pairs of chemotherapy-tested gloves, a disposable gown, respiratory protection, and eye protection. All handling of the powdered form of the drug must be conducted within a certified biological safety cabinet or a ventilated containment enclosure.
II. Waste Segregation and Containment: A Color-Coded Approach
Proper segregation of waste is the first and most critical step in the disposal process. All materials that have come into contact with this compound are to be considered hazardous cytotoxic waste.[1]
| Waste Category | Container Type | Color Code | Labeling |
| Solid Waste (e.g., vials, contaminated gloves, gowns, bench paper) | Puncture-resistant, leak-proof container with a secure lid | Purple | "Cytotoxic Waste for Incineration" |
| Sharps Waste (e.g., needles, syringes, contaminated glass) | Puncture-proof sharps container | Purple | "Cytotoxic Sharps Waste for Incineration" |
| Liquid Waste (e.g., unused solutions, contaminated media) | Leak-proof, screw-cap container | Purple | "Liquid Cytotoxic Waste for Incineration" |
Note: Color-coding may vary by jurisdiction. Always adhere to your institution's and local regulations' specific color-coding requirements.[2]
III. Step-by-Step Disposal Protocol
This protocol outlines the procedural flow for the disposal of this compound from the point of generation to final collection.
Caption: Workflow for the disposal of this compound waste.
IV. Experimental Decontamination Procedure
For minor spills within a contained area such as a biological safety cabinet, a chemical decontamination step should be performed before final cleaning.
Materials:
-
Sodium hypochlorite solution (e.g., bleach), diluted to a final concentration of 1%
-
Sodium thiosulfate solution (1%)
-
Absorbent pads
-
Appropriate PPE
Methodology:
-
Containment: Ensure the spill is contained within the absorbent bench paper.
-
Initial Absorption: Gently cover the spill with additional absorbent pads.
-
Deactivation: Carefully apply the 1% sodium hypochlorite solution to the spill area, allowing a contact time of at least 30 minutes.
-
Neutralization: Apply 1% sodium thiosulfate solution to neutralize the bleach.
-
Wipe Down: Using fresh absorbent pads, wipe the area from the outer edge of the spill inward.
-
Final Cleaning: Clean the entire surface with a laboratory-grade detergent, followed by 70% ethanol.
-
Waste Disposal: All materials used in the cleanup are to be disposed of as cytotoxic waste in the designated purple containers.
V. Regulatory Compliance
The disposal of cytotoxic waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] All disposal procedures must be in full compliance with federal, state, and local regulations. It is imperative to contract with a licensed hazardous waste disposal company for the final transport and incineration of all this compound waste.[2] Under no circumstances should cytotoxic waste be disposed of in the regular trash or poured down the drain.[4][5]
Caption: Interrelationship of regulatory bodies and institutional compliance.
By adhering to these stringent protocols, researchers and laboratory professionals can ensure a safe working environment, protect the broader community, and maintain the integrity of their research by preventing environmental contamination.
References
Navigating the Safe Handling of Tasidotin Hydrochloride: A Guide for Researchers
Essential Safety and Logistical Information for the Handling and Disposal of a Potent Antimitotic Agent
For researchers, scientists, and drug development professionals working with Tasidotin Hydrochloride, a robust understanding of safety protocols is paramount. As a peptide analog of the antimitotic agent dolastatin 15, this compound is classified as a potent cytotoxic compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its GHS classification on PubChem indicates significant health risks. It is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure[1]. Therefore, stringent adherence to safety protocols for handling cytotoxic compounds is mandatory.
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for cytotoxic drugs.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-tested nitrile gloves (ASTM D6978-05 compliant) | Prevents skin contact and absorption. Double gloving is recommended. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs (e.g., polyethylene-coated polypropylene) | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields, chemical splash goggles, or a full-face shield | Prevents splashes and aerosols from contacting the eyes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when there is a risk of aerosolization, such as when handling the powder outside of a containment device. |
Safe Handling Workflow
A clear and methodical workflow is critical to minimize the risk of exposure when handling this compound. The following diagram outlines the key steps for safe handling, from preparation to disposal.
PPE Selection Based on Risk Assessment
The level of PPE required can vary based on the specific task and the potential for exposure. This diagram illustrates a decision-making process for selecting the appropriate level of protection.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."
-
Solid Waste: Contaminated PPE (gloves, gowns), labware (pipette tips, tubes), and cleaning materials should be collected in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container. These containers are often yellow or marked with the cytotoxic symbol.
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, shatter-resistant container labeled "Cytotoxic Liquid Waste."
Disposal Procedure:
All waste generated from handling this compound must be treated as hazardous waste. The disposal should be managed through a licensed environmental management vendor that specializes in the incineration of cytotoxic and pharmaceutical waste[2][3][4][5]. It is imperative to follow all institutional, local, and national regulations for hazardous waste disposal. For investigational drugs, the study sponsor may have specific destruction procedures that must be followed[3][4].
Spill Management:
In the event of a spill, the area should be immediately secured to prevent the spread of contamination. Only trained personnel with appropriate PPE, including a respirator, should clean up the spill using a commercially available chemotherapy spill kit. All materials used for spill cleanup must be disposed of as cytotoxic waste.
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment for all personnel.
References
- 1. This compound | C32H59ClN6O5 | CID 11479259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 4. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
